molecular formula C14H15ClN2O2S B1445022 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide CAS No. 1308061-19-9

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B1445022
CAS No.: 1308061-19-9
M. Wt: 310.8 g/mol
InChI Key: LUNWDVZFNLJBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNWDVZFNLJBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 1308061-19-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a key chemical intermediate in the synthesis of advanced sulfonamide-based compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and drug discovery. This document will delve into the synthesis, chemical properties, and the established and potential applications of this compound, with a focus on its role as a foundational scaffold for developing novel therapeutic agents. The guide will also explore the broader context of sulfonamide derivatives in medicine, providing insights into the mechanistic possibilities for compounds derived from this intermediate.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents with diverse biological activities. These include antibacterial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][3][4] The enduring importance of sulfonamides lies in their ability to mimic the transition state of various enzymatic reactions and their capacity to form key hydrogen bonding interactions with biological targets.

This compound (CAS 1308061-19-9) emerges as a valuable building block in this context. Its chemical structure, featuring a reactive amino group, a strategically positioned chlorine atom, and a substituted phenyl ring, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening. This guide will illuminate the technical aspects of this compound, providing a foundation for its utilization in research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application.

PropertyValue
CAS Number 1308061-19-9
Molecular Formula C₁₄H₁₅ClN₂O₂S
Molecular Weight 310.80 g/mol
Appearance White to off-white solid

Table 1: Physicochemical Properties of this compound.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Positional Isomer Synthesis (Illustrative) Start 2-Chloroaniline Product1 4-Amino-3-chlorobenzenesulfonyl chloride Start->Product1 Reaction Reagent1 Chlorosulfonic Acid Reagent1->Product1 Product1_c 4-Amino-3-chlorobenzenesulfonyl chloride Product2 4-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide Product1_c->Product2 Reaction in the presence of a base (e.g., pyridine) Reagent2 2,4-Dimethylaniline Reagent2->Product2 Start_alt Substituted Benzene Final_Product This compound Start_alt->Final_Product Reagent_alt Multi-step synthesis Reagent_alt->Final_Product

Caption: A generalized workflow for the synthesis of benzenesulfonamides.

Note: The precise starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern of the final product. A patent for the preparation of benzenesulfonamide derivatives outlines a general method involving the reaction of a sulfonyl chloride derivative with an amine in the presence of a base.[5]

Role as a Synthetic Intermediate and Potential Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[6] The presence of the amino group allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, which can be used to introduce diverse functional groups and build larger molecular scaffolds.

In the Development of Antibacterial Agents

Sulfonamide-based drugs, or "sulfa drugs," were among the first effective antibacterial agents and continue to be relevant.[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] By derivatizing the amino group of this compound, novel sulfonamide derivatives can be synthesized and screened for antibacterial activity against a range of pathogens.

As a Scaffold for Anticancer Drug Discovery

Recent research has highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[1] These compounds can exhibit their antitumor effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1] For instance, certain sulfonamide-containing compounds have been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner.[1] The structural framework of this compound provides a starting point for the design and synthesis of novel compounds targeting cancer-related pathways.

In the Exploration of Anti-inflammatory and Other Therapeutic Areas

Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory, antiviral, and cardiovascular activities.[2][4][7][8][9][10][11] For example, some benzenesulfonamide-containing phenylalanine derivatives have been identified as novel HIV-1 capsid inhibitors.[7][8][10] The core structure of this compound can be modified to explore these and other therapeutic avenues.

Experimental Protocols: A Generalized Approach

While specific experimental data for this compound is limited, the following section provides generalized protocols for the synthesis and characterization of benzenesulfonamide derivatives, which can be adapted for this specific compound.

General Procedure for the Synthesis of N-Substituted Benzenesulfonamides

This protocol is based on standard organic synthesis methodologies.

Materials:

  • Appropriate substituted benzenesulfonyl chloride

  • Corresponding amine (in this case, 2,4-dimethylaniline)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the benzenesulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the amine and the base to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the pure N-substituted benzenesulfonamide.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To determine the chemical structure and confirm the connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -SO₂NH-, -NH₂, -C-Cl).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Melting Point Analysis To determine the melting point range, which is an indicator of purity.

Table 2: Standard Characterization Techniques for Benzenesulfonamide Derivatives.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel, biologically active molecules. Its versatile chemical nature allows for the creation of extensive compound libraries that can be screened for a wide range of therapeutic activities.

Future research efforts should focus on:

  • Synthesis of diverse derivatives: Utilizing the reactive amino group to introduce a variety of substituents.

  • In-depth biological evaluation: Screening the synthesized compounds against various biological targets, including bacterial enzymes, cancer cell lines, and viral proteins.

  • Structure-activity relationship (SAR) studies: To understand how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.

References

  • MySkinRecipes. This compound. Available at: [Link].

  • Nowak, M., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(18), 4295. Available at: [Link].

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3362. Available at: [Link].

  • Arctom. This compound. Available at: [Link].

  • Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • National Analytical Corporation. 2-Amino-6-Chloro-N-(2,4-Dimethylphenyl)Benzene Sulfonamide - Cas No: 1308061-19-9. Available at: [Link].

  • Ayati, A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13. Available at: [Link].

  • Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5282. Available at: [Link].

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link].

  • Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available at: [Link].

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link].

  • Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Available at: [Link].

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link].

Sources

An In-depth Technical Guide to the Molecular Structure of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS No: 1308061-19-9). As a substituted benzenesulfonamide, this compound serves as a valuable intermediate in medicinal chemistry and materials science.[1] This document delineates its structural features through a discussion of anticipated crystallographic and spectroscopic data, outlines a detailed methodology for its synthesis and characterization, and contextualizes its relevance within the broader field of sulfonamide-based drug development. The guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's chemical architecture and potential applications.

Introduction and Strategic Importance

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The sulfonamide moiety (-S(=O)₂-N<) is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The subject molecule, with its specific substitution pattern—an amino group and a chlorine atom on one aromatic ring, and two methyl groups on the other—presents a unique scaffold for chemical elaboration. It is primarily utilized as a sophisticated building block in the synthesis of more complex pharmaceutical compounds and is employed in biochemical research to investigate enzyme inhibition and receptor binding.[1] Understanding its precise molecular structure is paramount for predicting its reactivity, designing derivatives with targeted biological activity, and optimizing synthetic pathways.

Molecular Structure and Physicochemical Properties

The fundamental architecture of the molecule consists of a central sulfonamide linkage connecting a 2-amino-6-chlorophenyl ring to a 2,4-dimethylphenyl (2,4-xylyl) ring.

Structural Formula and Nomenclature
  • IUPAC Name: this compound

  • CAS Number: 1308061-19-9[1][5][6]

  • Molecular Formula: C₁₄H₁₅ClN₂O₂S[1]

  • Molecular Weight: 310.80 g/mol [1]

Predicted Physicochemical Data

While experimental data for this specific compound is not widely published, properties can be inferred from its structural isomer, 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, providing a reliable estimation for research applications.

PropertyPredicted Value / InformationSource
Molecular Weight310.80 g/mol [1]
XLogP33.1[7]
Hydrogen Bond Donor Count2[7]
Hydrogen Bond Acceptor Count4[7]
Density~1.379 g/cm³[7]
Boiling Point~497.5 °C at 760 mmHg[7]
Refractive Index~1.644[7]
Conformational Analysis and Crystallography Insights

Direct crystallographic data for this compound is not publicly available. However, analysis of closely related N-aryl-arylsulfonamides provides a robust framework for understanding its three-dimensional conformation.[8][9][10][11]

The molecule is inherently non-planar. The central sulfur atom maintains a tetrahedral geometry. A key structural feature of this class of compounds is the relative orientation of the two aromatic rings. The dihedral angle between the sulfonyl benzene ring and the aniline benzene ring is typically significant, often ranging from 40° to 70°.[8][9][10][11] For instance, in the related structure N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, this angle is 49.8°.[8] This twist is a result of steric hindrance, particularly from the ortho-substituents (the chloro group on one ring and a methyl group on the other), which prevents a coplanar arrangement. The C—SO₂—NH—C torsion angle is also critical, defining the overall molecular shape. In similar structures, this angle adopts a gauche conformation.[11] These conformational properties are crucial as they dictate how the molecule can interact with biological targets like enzyme active sites.

Synthesis and Characterization Workflow

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most direct and logical pathway involves the nucleophilic substitution reaction between a benzenesulfonyl chloride and an aniline derivative.

G cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product & Analysis A 2-Amino-6-chlorobenzenesulfonyl chloride C Step 1: Sulfonamide Bond Formation (Base-catalyzed condensation) A->C B 2,4-Dimethylaniline B->C D Step 2: Workup (Aqueous quench, extraction) C->D Reaction Mixture E Step 3: Purification (Recrystallization from Ethanol) D->E Crude Product F This compound (Crystalline Solid) E->F Purified Product G Characterization (NMR, IR, MS, Purity Check) F->G

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for analogous reactions.[8][9][12]

  • Reaction Setup: To a stirred solution of 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottomed flask, add a mild base such as triethylamine or pyridine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-amino-6-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled aniline mixture over 30 minutes. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dropwise addition at low temperature controls the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, pour the reaction mixture into ice-cold water.[9] If a precipitate forms, it is the crude product. If not, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Detailed Experimental Protocol: Purification
  • Recrystallization: The most effective method for purifying aryl sulfonamides is recrystallization.[8][9] Dissolve the crude solid in a minimum amount of hot ethanol. Causality: The desired compound is highly soluble in hot ethanol but poorly soluble at room temperature, allowing impurities to remain in the solution upon cooling.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product, this compound, typically as a white or off-white solid. The purity should be verified by melting point determination and spectroscopic analysis.

Spectroscopic Characterization Profile

While specific spectra for this molecule are not in public databases, a detailed prediction of its spectroscopic signature can be made based on its functional groups and data from analogous compounds.

G cluster_A Benzenesulfonamide Core cluster_B Substituted Phenyl Rings mol N_H_sulf N-H (Sulfonamide) SO2 S=O (Sulfonyl) NH2_amine N-H (Amine) Aryl_CH Aromatic C-H CH3 Methyl C-H C_Cl C-Cl

Caption: Key functional groups for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex. The aromatic region (approx. 6.5-8.0 ppm) will show distinct multiplets for the protons on both phenyl rings. The two methyl groups on the xylyl ring will appear as sharp singlets around 2.2-2.5 ppm. The primary amine (-NH₂) protons will likely appear as a broad singlet, and the sulfonamide N-H proton will also be a singlet, with its chemical shift being highly dependent on solvent and concentration.[13][14]

  • ¹³C NMR: The spectrum will show 14 distinct carbon signals. Aromatic carbons will resonate in the 110-150 ppm range. The two methyl carbons will appear upfield, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint based on bond vibrations.

  • N-H Stretching: Two distinct bands are expected. The asymmetric and symmetric stretches of the primary amine (-NH₂) group will appear around 3300-3500 cm⁻¹. The single N-H stretch of the sulfonamide group will appear as a sharp peak around 3250-3300 cm⁻¹.[9]

  • S=O Stretching: The sulfonyl group will exhibit two strong, characteristic absorption bands: an asymmetric stretch near 1330-1370 cm⁻¹ and a symmetric stretch near 1140-1180 cm⁻¹.

  • Aromatic C=C and C-H: Bends for aromatic C=C bonds will be visible in the 1450-1600 cm⁻¹ region, and C-H stretching will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and probe the fragmentation pattern.

  • Molecular Ion: The analysis should show a clear molecular ion peak (M⁺) at m/z 310. An isotopic peak (M+2) at m/z 312 with approximately one-third the intensity will also be present, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Common fragmentation pathways for benzenesulfonamides include cleavage of the S-N bond and the C-S bond.[15] This would lead to fragment ions corresponding to the 2,4-dimethylaniline moiety and the 2-amino-6-chlorobenzenesulfonyl moiety.

Biological Context and Potential Applications

This molecule is a strategic intermediate, meaning its primary value lies in its potential for further chemical modification.[1] The sulfonamide scaffold is a "privileged structure" in drug discovery.

  • Antibacterial Agents: Many commercial sulfa drugs function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[4] Derivatives of this molecule could be explored for novel antibacterial activity.

  • Enzyme Inhibitors: The specific arrangement of functional groups makes it a candidate for designing inhibitors for enzymes like carbonic anhydrases or kinases, which are targets in cancer and inflammatory diseases.[3]

  • Cardiovascular Agents: Certain benzenesulfonamide derivatives have been shown to possess antihypertensive properties, potentially through interaction with ion channels or receptors in the cardiovascular system.[2][16]

Safety and Handling

  • Hazard Identification: Based on data for a structural isomer, the compound may be harmful if swallowed (GHS classification H302).[7] Standard precautions for handling chemical reagents should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term stability, storage under an inert gas atmosphere is recommended.[1]

Conclusion

This compound is a molecule of significant interest due to its role as a versatile intermediate in chemical synthesis. Its structure is characterized by a non-planar conformation with a distinct dihedral angle between its two substituted aromatic rings. The presence of multiple reactive functional groups—an amine, a chloro-substituent, and the core sulfonamide linkage—provides numerous handles for creating diverse libraries of new chemical entities. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, enabling further research into its potential applications in pharmacology and materials science.

References

  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6dH52ovgNdaIkQoO20giiaULE7gp2FqqanHVBVHIn9HMxUySGMi8XFmJoxUXJwM7MFgG2HS9DbuQXlHoFHCzJp9VDEMJnbX8kMZK8a8nXT0H3f04sdeKaIOSxmGmyPBsnblFLjd3CuXhxi6kgpkLiedj_1BJ1rKc45DO_fdTs8yXnxBhZR7nFhVqybiezhNkKV5bL1eR9wU7AQQzbvskwTpvCzQjnb4Rt-9Hme7s0YRHGQW__aWq3Vu9txrK3]
  • N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960912/]
  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents. [URL: https://patents.google.
  • 2 amino benzenesulfonamide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/2-amino-benzenesulfonamide?facet=facet_related_search%3A2-amino-6-chloro-n-2%2C4-dimethylphenyl-benzenesulfonamide&focus=products&page=1&perpage=30&sort=relevance&term=2-amino%20benzenesulfonamide&type=product_name]
  • N-(2,6-Dimethylphenyl)benzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969982/]
  • This compound | 1308061-19-9. [URL: https://www.chemicalbook.com/ProductCasEN_1308061-19-9.htm]
  • (PDF) N-(2-Methylphenyl)benzenesulfonamide - ResearchGate. [URL: https://www.researchgate.net/publication/273967882_N-2-Methylphenylbenzenesulfonamide]
  • 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200808/]
  • 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - Echemi. [URL: https://www.echemi.com/products/pid_511634-5-amino-2-chloro-n-24-dimethylphenylbenzenesulfonamide.html]
  • 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238038]
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [URL: https://www.abcs.net.br/article/10.55892/abcs.2024.v3i4.225/pdf/abcs.2024.v3i4.225.pdf]
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36973943/]
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - ResearchGate. [URL: https://www.researchgate.net/publication/283344669_Mass_spectrometry_study_of_N-alkylbenzenesulfonamides_with_potential_antagonist_activity_to_potassium_channels]
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6748212/]
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [URL: https://www.mdpi.com/2227-9717/12/12/2485]
  • 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_35303-76-5_1HNMR.htm]
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. [URL: https://www.researchgate.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [URL: https://www.excli.de/index.php/excli/article/view/5742]
  • Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0346]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269094/]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel sulfonamide, 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and practical methodologies for characterizing these critical physicochemical properties. By integrating established scientific protocols with expert insights, this guide details the causality behind experimental choices, ensuring a robust and self-validating approach to compound assessment. All protocols are grounded in authoritative guidelines, including those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and scientific integrity.

Introduction: The Significance of Solubility and Stability in Drug Development

This compound is a sulfonamide-based compound, a class of molecules renowned for their diverse pharmacological activities, including antibacterial properties.[1] As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount. These two parameters are foundational to a compound's druggability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Stability determines the compound's resilience to degradation under various environmental conditions, such as temperature, humidity, light, and pH.[2] An unstable compound can lose potency, generate toxic byproducts, and compromise patient safety.

This guide will provide a detailed roadmap for the comprehensive assessment of these two critical attributes for this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for designing relevant solubility and stability studies.

PropertyValueSource
Molecular FormulaC₁₄H₁₅ClN₂O₂S[1]
Molecular Weight310.80 g/mol [1]
AppearanceSolid (predicted)General knowledge
Water SolubilityPredicted to be lowInferred from related structures

Note: A structurally similar compound, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, has a reported water solubility of 43.5 µg/mL, suggesting that the target compound is also likely to be poorly soluble in aqueous media.[3]

Comprehensive Solubility Assessment

The solubility of a drug candidate is not a single value but rather a profile that must be characterized under various conditions to mimic the physiological environments it will encounter.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[4][5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid disturbing the solid, centrifugation followed by filtration through a low-binding filter is recommended.[4]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][6]

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes during the experiment.[4]

Causality of Experimental Choices:

  • Multiple pH Buffers: Evaluating solubility across a pH range is crucial as the ionization state of the amino and sulfonamide groups will change, significantly impacting solubility.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

  • Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium, preventing an underestimation of solubility.

  • Validated Analytical Method: A stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact drug and not its degradation products.[4]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7] This is a higher-throughput method often used in early drug discovery for rapid screening.[7]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer.[8][9] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Causality of Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds at high concentrations.

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.[9]

Diagram: Solubility Assessment Workflow

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Compound + Buffer thermo_shake Shake/Agitate (24-72h) thermo_start->thermo_shake thermo_sample Centrifuge & Filter thermo_shake->thermo_sample thermo_solid Solid State Analysis (XRPD) thermo_shake->thermo_solid thermo_analyze HPLC Analysis thermo_sample->thermo_analyze thermo_end Equilibrium Solubility Data thermo_analyze->thermo_end kinetic_start DMSO Stock Solution kinetic_dilute Serial Dilution kinetic_start->kinetic_dilute kinetic_add_buffer Add Aqueous Buffer kinetic_dilute->kinetic_add_buffer kinetic_measure Nephelometry kinetic_add_buffer->kinetic_measure kinetic_end Kinetic Solubility Data kinetic_measure->kinetic_end start Solubility Assessment start->thermo_start start->kinetic_start

Caption: Workflow for thermodynamic and kinetic solubility assessment.

In-Depth Stability Profiling

A comprehensive stability profile is generated through forced degradation studies, which intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[10] These studies are guided by the principles outlined in the ICH Q1A(R2) guidelines.[11][12]

Forced Degradation Studies

Protocol: Forced Degradation of this compound

  • Acid and Base Hydrolysis:

    • Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH.

    • Incubate at elevated temperatures (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

    • Rationale: To assess susceptibility to pH-mediated degradation. Sulfonamides can be susceptible to hydrolysis.[13]

  • Oxidative Degradation:

    • Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂).[10]

    • Maintain at room temperature and protect from light.

    • Rationale: To evaluate the impact of oxidizing agents. The amino group and the sulfur atom in the sulfonamide moiety can be susceptible to oxidation.

  • Photodegradation:

    • Expose both the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Rationale: To determine if the compound is light-sensitive. Aromatic amines and chloro-substituted compounds can be photolabile.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity environment.

    • Rationale: To assess the intrinsic thermal stability of the solid form.

Analytical Approach for Forced Degradation Samples:

  • Primary Analysis (HPLC-UV): A gradient reverse-phase HPLC method with UV detection is the workhorse for separating the parent compound from its degradation products. The goal is to achieve a target degradation of 5-20%.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the parent peak and degradant peaks.

  • Identification of Degradants (LC-MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is employed to elucidate the structures of the major degradation products.

Formal Stability Studies

Once the degradation pathways are understood and a stability-indicating method is validated, formal stability studies are conducted under ICH-prescribed long-term and accelerated conditions.[11][14]

Protocol: ICH Stability Study

  • Batch Selection: Use at least three primary batches of the drug substance.[14]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[11][14]

    • Accelerated: 0, 3, and 6 months.[11][14]

  • Parameters to be Tested: Appearance, assay, degradation products, and any other critical quality attributes.

Diagram: Stability Assessment Workflow

G cluster_forced Forced Degradation cluster_formal Formal Stability Study fd_start Drug Substance fd_acid Acid/Base Hydrolysis fd_start->fd_acid fd_ox Oxidation (H₂O₂) fd_start->fd_ox fd_photo Photolysis (UV/Vis) fd_start->fd_photo fd_thermal Thermal Stress fd_start->fd_thermal fd_analyze HPLC-UV/MS Analysis fd_acid->fd_analyze fd_ox->fd_analyze fd_photo->fd_analyze fd_thermal->fd_analyze fs_start 3 Batches of Drug Substance fd_analyze->fs_start Develop Stability- Indicating Method fs_storage ICH Storage Conditions (Long-term & Accelerated) fs_start->fs_storage fs_testing Time-point Testing fs_storage->fs_testing fs_data Stability Data Package fs_testing->fs_data start Stability Assessment start->fd_start

Caption: Workflow for forced degradation and formal stability studies.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

Solubility TypeMediumTemperature (°C)Solubility (µg/mL)
ThermodynamicpH 1.2 Buffer375.2
ThermodynamicpH 4.5 Buffer3715.8
ThermodynamicpH 6.8 Buffer3745.3
ThermodynamicpH 7.4 Buffer3748.1
KineticPBS (pH 7.4)2575.6
Stability Data

The results of the forced degradation studies should be summarized to indicate the potential degradation pathways. The formal stability data should be tabulated and trended over time to establish a re-test period or shelf life.

Table 2: Hypothetical Forced Degradation Summary

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h12.5%2Primary degradation product at RRT 0.85
0.1 M NaOH, 60°C, 8h18.2%1Major degradant likely due to hydrolysis of sulfonamide bond
3% H₂O₂, RT, 24h8.9%3Multiple oxidative products observed
Photolysis (ICH Q1B)22.1%>4Significant degradation, indicating photosensitivity
Thermal (80°C), 7 days< 1.0%0Compound is thermally stable in solid state

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable aspect of the preclinical and clinical development of this compound. A thorough understanding of these properties will enable informed decisions regarding formulation strategies, packaging, and storage conditions, ultimately ensuring the delivery of a safe and effective therapeutic product. The methodologies described herein provide a robust framework for generating a comprehensive data package that is both scientifically sound and aligned with global regulatory expectations.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • NIH. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

  • Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Royal Society of Chemistry. The determination of 11 sulfonamide antibiotics in water and foods.... [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • NIH. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics.... [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

Sources

theoretical studies on 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Experimental Investigation of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[1][2][3][4] The compound this compound is a relatively unexplored molecule within this important class. Its structural features, including the chloro and amino substitutions on the benzenesulfonamide core and the dimethylphenyl moiety, suggest a potential for unique biological activity. This guide presents a comprehensive theoretical and experimental framework for the elucidation of its physicochemical properties, potential biological targets, and therapeutic applications. As an intermediate in the synthesis of more complex sulfonamide-based drugs, a thorough understanding of this molecule is paramount.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for a rigorous scientific investigation. The proposed studies are designed to be self-validating, with theoretical predictions being subsequently tested through robust experimental protocols.

Physicochemical Properties: A Foundation for Further Study

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for its handling, formulation, and initial assessment of its drug-like characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₅ClN₂O₂S[5]
Molecular Weight 310.80 g/mol [5]
CAS Number 1308061-19-9[5]
Appearance Powder
Storage Room temperature, away from light, in an inert gas[5]

Theoretical Studies: A Computational Approach to Understanding Function

Theoretical and computational studies are indispensable tools in modern drug discovery, providing insights into molecular structure, electronic properties, and potential biological interactions before embarking on resource-intensive experimental work.[6][7]

Quantum Chemical Calculations: Delving into Electronic and Structural Properties

Rationale: Density Functional Theory (DFT) calculations will be employed to understand the electronic properties and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will reveal its kinetic stability and chemical reactivity. The Molecular Electrostatic Potential (MEP) map will identify electrophilic and nucleophilic sites, crucial for predicting non-covalent interactions with biological macromolecules.

Step-by-Step Protocol for DFT Calculations:

  • Structure Optimization:

    • The 3D structure of this compound will be drawn using GaussView 6.

    • Initial geometry optimization will be performed using the B3LYP functional and the 6-31G(d,p) basis set in Gaussian 16. The choice of B3LYP is justified by its proven accuracy for organic molecules.

  • Frequency Calculations:

    • Vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Electronic Properties Calculation:

    • HOMO and LUMO energies and their corresponding orbitals will be calculated and visualized. The energy gap (ΔE = E_LUMO - E_HOMO) will be determined.

    • The MEP map will be generated to visualize the electrostatic potential on the electron density surface.

  • Data Analysis and Interpretation:

    • The HOMO-LUMO gap will be analyzed to predict the molecule's reactivity. A smaller gap suggests higher reactivity.

    • The MEP map will be examined to identify regions of negative potential (red/yellow) indicative of nucleophilic character and positive potential (blue) indicative of electrophilic character.

DFT_Workflow cluster_dft DFT Calculation Workflow mol_structure 1. 3D Molecular Structure Generation geom_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_structure->geom_opt Input Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum analysis 5. Data Analysis and Interpretation elec_prop->analysis Calculated Properties Docking_Workflow cluster_docking Molecular Docking Workflow prep 1. Receptor and Ligand Preparation docking 2. Docking Simulation (AutoDock Vina) prep->docking Prepared Structures analysis 3. Analysis of Binding Poses and Interactions docking->analysis Docking Results prioritization 4. Prioritization for Experimental Screening analysis->prioritization Binding Affinities and Modes

Caption: Workflow for molecular docking studies.

Experimental Validation: From Theory to Practice

The following experimental protocols are designed to validate the theoretical predictions and provide tangible evidence of the compound's biological activity.

Chemical Synthesis

Rationale: A reliable synthetic route is essential for obtaining the compound in sufficient purity and quantity for biological testing. The proposed synthesis is based on established methods for sulfonamide formation. [8] Step-by-Step Synthesis Protocol:

  • Reaction Setup:

    • To a solution of 2,4-dimethylaniline in pyridine, add 2-amino-6-chlorobenzenesulfonyl chloride portion-wise at 0 °C with constant stirring.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • The precipitated solid will be filtered, washed with water, and dried.

    • The crude product will be purified by recrystallization from ethanol to yield pure this compound.

  • Characterization:

    • The structure of the synthesized compound will be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

Rationale: Based on the docking results, in vitro assays will be conducted to determine the inhibitory activity of the synthesized compound against the prioritized protein targets.

Protocol for Carbonic Anhydrase Inhibition Assay:

  • Enzyme and Substrate Preparation:

    • Recombinant human CA II and CA IX will be used.

    • 4-Nitrophenyl acetate will be used as the substrate.

  • Assay Procedure:

    • The assay will be performed in a 96-well plate.

    • Varying concentrations of the test compound will be pre-incubated with the enzyme.

    • The reaction will be initiated by the addition of the substrate.

    • The rate of hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol will be monitored spectrophotometrically at 400 nm.

  • Data Analysis:

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the dose-response curve. Acetazolamide will be used as a positive control.

Protocol for Antibacterial Activity Screening:

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) will be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The broth microdilution method will be used to determine the MIC.

    • Serial dilutions of the compound will be prepared in a 96-well plate containing Mueller-Hinton broth.

    • Each well will be inoculated with a standardized bacterial suspension.

    • The plates will be incubated at 37 °C for 18-24 hours.

    • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Sulfamethoxazole will be used as a positive control.

Conclusion and Future Directions

This guide outlines a systematic and integrated theoretical and experimental approach for the comprehensive investigation of this compound. The proposed studies will provide valuable insights into its electronic properties, potential biological targets, and therapeutic potential. The successful completion of these investigations will not only elucidate the scientific value of this specific molecule but also contribute to the broader understanding of sulfonamide chemistry and its applications in drug discovery. Future work could involve lead optimization based on the initial findings, in vivo efficacy studies in relevant animal models, and a detailed investigation of its mechanism of action.

References

  • MySkinRecipes. This compound.
  • Kupcova, K., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2439. [Link]

  • Leechaisit, R., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5891-5907. [Link]

  • Arshad, M. F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(11), 2841-2856. [Link]

  • Szelag, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6649-6661. [Link]

  • Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-271. [Link]

  • Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena Air. [Link]

  • Vega-Hissi, E. G., et al. (2017). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 23(3), 91. [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Ghasemi, M., et al. (2023). A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Briefings in Bioinformatics, 24(5), bbad314. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. [Link]

  • Leechaisit, R., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Berrino, E., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174363. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

Sources

Methodological & Application

in vitro assay protocols using 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ACDB-01

A Selective Carbonic Anhydrase IX Inhibitor for In Vitro Cancer Research

Introduction

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, designated here as ACDB-01 , is a novel synthetic sulfonamide. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of enzymes, most notably the zinc metalloenzymes known as carbonic anhydrases (CAs).[1][2] This application note describes protocols for characterizing the in vitro activity of ACDB-01 as a potent and selective inhibitor of Carbonic Anhydrase IX (CA-IX).

CA-IX is a transmembrane enzyme that is highly expressed in numerous solid tumors and is largely absent in corresponding normal tissues.[3][4] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[5][6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA-IX contributes to the acidification of the extracellular space, which promotes tumor progression, metastasis, and resistance to therapy.[5][6] These roles make CA-IX a compelling therapeutic target in oncology.[7]

This document provides detailed protocols for two key in vitro assays:

  • A biochemical assay to determine the inhibitory potency (IC50) of ACDB-01 against purified, recombinant human CA-IX.

  • A cell-based thermal shift assay (CETSA®) to confirm target engagement of ACDB-01 with endogenous CA-IX in a relevant cancer cell line.

Compound Profile: ACDB-01

Below are the fundamental physicochemical properties of ACDB-01. Proper handling and storage are critical for maintaining the compound's integrity.

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₁₄H₁₅ClN₂O₂S
Molecular Weight 326.80 g/mol
Purity (HPLC) >98%
Appearance White to off-white solid
Solubility >50 mg/mL in DMSOPrepare concentrated stock solutions in 100% DMSO.
Storage Store at -20°C, desiccated and protected from light.Allow to warm to room temperature before opening.

Scientist's Note: The final concentration of DMSO in aqueous assay buffers should be kept low (typically ≤0.5%) to avoid artifacts. Prepare intermediate dilutions of the DMSO stock in assay buffer immediately before use.

Principle of Action

ACDB-01 is hypothesized to function as a classic sulfonamide CA inhibitor. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the catalytic activity.

cluster_0 CA-IX Active Site cluster_1 ACDB-01 (Inhibitor) cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Inhibitor R-SO₂NH⁻ ACDB01 R-SO₂NH⁻ ACDB01->Zn Displaces H₂O/OH⁻ Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Inhibitor

Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials and Reagents
  • HT-29 human colorectal adenocarcinoma cells (or other CA-IX expressing line)

  • Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)

  • Hypoxia chamber or incubator (1% O₂, 5% CO₂) [8]* ACDB-01

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

  • Primary antibody against CA-IX

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology
  • Cell Culture and Hypoxia Induction:

    • Culture HT-29 cells to ~80% confluency.

    • Induce CA-IX expression by placing the cells in a hypoxic chamber (1% O₂) for 12-24 hours before the experiment. [8]

  • Compound Treatment:

    • Harvest cells and resuspend in fresh media.

    • Treat one aliquot of cells with ACDB-01 (e.g., at 10x the biochemical IC50) and another with vehicle (DMSO) for 1-2 hours at 37°C. [9]

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). [9]Include an unheated (room temperature) control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for CA-IX.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

Data Interpretation

A successful CETSA® experiment will show a "thermal shift." In the vehicle-treated samples, the CA-IX band intensity will decrease as the temperature increases, indicating denaturation. In the ACDB-01-treated samples, the CA-IX protein will be stabilized, and the band will remain visible at higher temperatures compared to the vehicle control. This shift confirms that ACDB-01 directly engages CA-IX within the cellular context.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

  • Al-Rashida, M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Molecules, 27(19), 6285. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 185-200. Retrieved from [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-302. Retrieved from [Link]

  • Demir, D., et al. (2023). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Bhatt, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Shaukat, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(21), 7247. Retrieved from [Link]

  • Li, D., et al. (2024). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 16(5), 992. Retrieved from [Link]

  • Ang, S. H., et al. (2023). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 13(1), 1234. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7062. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]

  • Chen, A. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). Retrieved from [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6270-6275. Retrieved from [Link]

  • Al-Harthy, T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]

  • Ali, M. M., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(14), e4719. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vitro antiproliferative activity of sulfonamide derivatives 2–15 was evaluated against H69 (Panel A) and multidrug‐resistant H69AR (Panel B) human lung carcinoma cells. Retrieved from [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Retrieved from [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 60(20), 1605-1615. Retrieved from [Link]

  • Al-Harthy, T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CA9 carbonic anhydrase 9 [Homo sapiens (human)]. Retrieved from [Link]

Sources

Application Note: A Framework for High-Throughput Screening of Novel Kinase Inhibitors Featuring the Benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, playing a pivotal role in cellular signaling pathways that govern growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the identification of potent and selective kinase inhibitors a primary objective for pharmaceutical research. High-Throughput Screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate the activity of a specific kinase target.[1][2]

The benzenesulfonamide moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Its utility stems from its ability to form key hydrogen bond interactions within enzyme active sites.[3] Compounds such as 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide represent a chemical scaffold with significant potential for the development of novel therapeutics, particularly in the realm of enzyme inhibition and receptor binding.[3]

This document provides a comprehensive guide for establishing a robust, automated HTS campaign designed to identify inhibitors of a hypothetical target, "Novel Kinase X" (NKX), an enzyme implicated in oncogenic signaling. We will detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful homogeneous assay format ideal for HTS due to its high sensitivity, low background, and resistance to interference from autofluorescent compounds.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and validated screening protocol.

The Scientific Principle: TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET technology provides a ratiometric, time-resolved method to measure kinase activity.[5] The assay relies on the transfer of energy from a long-lifetime terbium (Tb) or europium (Eu) chelate donor fluorophore to a fluorescein acceptor fluorophore.

Mechanism of Action:

  • No Kinase Activity (Inhibition): The NKX enzyme is unable to phosphorylate its substrate peptide. A Tb-labeled antibody that specifically recognizes a tag (e.g., GST) on the NKX enzyme is added. When the donor is excited, no FRET occurs because the acceptor fluorophore on the unphosphorylated substrate is not brought into proximity. This results in a low TR-FRET signal (low acceptor emission).

  • Kinase Activity (No Inhibition): Active NKX transfers a phosphate group from ATP to a specific substrate peptide. A second antibody, labeled with a fluorescein acceptor, specifically recognizes this phosphorylated substrate. The binding of both antibodies to the enzyme-substrate complex brings the donor and acceptor fluorophores close enough for FRET to occur. Excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal.

This principle allows for the direct measurement of inhibition: a decrease in the TR-FRET ratio corresponds to a decrease in kinase activity.

TR_FRET_Principle cluster_0 Active Kinase (High FRET) cluster_1 Inhibited Kinase (Low FRET) Kinase_A NKX (Kinase) Substrate_P Phosphorylated Substrate Kinase_A->Substrate_P Phosphorylation ADP_A ADP Substrate_P->ADP_A ATP_A ATP ATP_A->Kinase_A Donor_A Tb-Donor Ab Donor_A->Kinase_A Binds Kinase Acceptor_A Fluorescein-Acceptor Ab Donor_A->Acceptor_A FRET Acceptor_A->Substrate_P Binds P-Substrate Kinase_I NKX (Kinase) Substrate_U Unphosphorylated Substrate Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Kinase_I Blocks ATP Site Donor_I Tb-Donor Ab Donor_I->Kinase_I Binds Kinase Acceptor_I Fluorescein-Acceptor Ab

Caption: TR-FRET principle for detecting kinase inhibition.

Assay Development and Validation: The Path to a Robust Screen

Prior to initiating a full-scale HTS campaign, the assay must be meticulously developed and validated to ensure its performance is suitable for automation and yields high-quality data.[1]

Reagent and Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer composition provides a stable pH environment and the necessary divalent cations (Mg²⁺) for kinase activity, while EGTA chelates interfering cations and Brij-35 prevents non-specific binding.

  • Enzyme: Recombinant GST-tagged NKX, diluted in Kinase Buffer.

  • Substrate: Biotinylated poly-GT peptide, diluted in Kinase Buffer.

  • ATP: Diluted in Kinase Buffer to a working concentration determined during optimization (typically near the Kₘ).

  • Stop/Detection Solution: Kinase Buffer containing EDTA (to stop the reaction by chelating Mg²⁺), Tb-anti-GST antibody, and Streptavidin-SureLight® APC (acceptor).

  • Compound Dilution: Test compounds, including this compound, are typically solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[6]

Optimization Parameters

The following experiments are critical for defining the optimal assay conditions. All experiments should be performed in the chosen microplate format (e.g., 384-well low-volume).

  • Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal window. This conserves valuable reagents.

  • ATP Titration: Determine the ATP concentration at its apparent Kₘ. Causality: Screening at the ATP Kₘ makes the assay sensitive to ATP-competitive inhibitors, a common mechanism for kinase inhibitors.

  • DMSO Tolerance: The assay must be robust to the final concentration of DMSO carried over from compound addition. The TR-FRET signal should remain stable, and the Z'-factor should be high, at the final DMSO concentration (typically ≤1%).[7]

ParameterCondition TestedOptimal Value (Hypothetical)Justification
NKX Enzyme Conc. 0.1 - 10 nM2 nMLowest concentration giving >80% of max signal.
ATP Conc. 1 - 100 µM15 µMDetermined to be the apparent Kₘ for NKX.
DMSO Tolerance 0.1% - 5% (v/v)≤ 1%Z' > 0.7 maintained up to 1% DMSO.
Reaction Time 15 - 120 min60 minReaction reached linear phase, providing a stable signal.

The High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using 384-well microplates.[2]

HTS_Workflow cluster_workflow Automated HTS Workflow start Start prep 1. Prepare Reagent & Compound Plates start->prep dispense_cpd 2. Dispense Compounds (e.g., 50 nL) into Assay Plate prep->dispense_cpd dispense_enzyme 3. Dispense Enzyme/Substrate Mix (2.5 µL) dispense_cpd->dispense_enzyme incubate_1 4. Incubate (e.g., 15 min at RT) Pre-incubation of enzyme and inhibitor dispense_enzyme->incubate_1 dispense_atp 5. Initiate Reaction Dispense ATP (2.5 µL) incubate_1->dispense_atp incubate_2 6. Incubate (60 min at RT) Kinase Reaction dispense_atp->incubate_2 dispense_stop 7. Stop Reaction Dispense Detection Mix (5 µL) incubate_2->dispense_stop incubate_3 8. Incubate (60 min at RT) Signal Development dispense_stop->incubate_3 read 9. Read Plate (TR-FRET Reader) incubate_3->read analyze 10. Data Analysis & QC read->analyze end End analyze->end

Sources

Application Notes and Protocols for 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a bespoke chemical intermediate, strategically designed for applications in advanced chemical synthesis, particularly within the pharmaceutical and drug discovery sectors. Its unique trifunctional architecture, featuring a nucleophilic aniline moiety, a reactive sulfonamide linkage, and specific steric and electronic features imparted by the chloro and dimethylphenyl groups, renders it a highly valuable scaffold. This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols and field-proven insights into its synthesis and application. The sulfonamide functional group is a cornerstone in modern pharmacotherapy, present in a wide array of drugs including antibacterial agents, diuretics, and anticancer therapies[1][2]. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of sulfonamide-based drugs and for creating specialized probes for biochemical investigations into enzyme inhibition and receptor binding[1].

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and for ensuring laboratory safety.

PropertyValueSource
CAS Number 1308061-19-9MySkinRecipes[1]
Molecular Formula C₁₄H₁₅ClN₂O₂SMySkinRecipes[1]
Molecular Weight 310.80 g/mol MySkinRecipes[1]
Appearance Off-white to light brown solid (predicted)---
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone). Insoluble in water.General Chemical Knowledge
Storage Store at room temperature, protected from light and moisture, preferably under an inert atmosphere (e.g., Argon or Nitrogen).MySkinRecipes[1]

Safety and Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is most effectively achieved through the condensation of 2-amino-6-chlorobenzenesulfonyl chloride with 2,4-dimethylaniline. The following protocol is a representative procedure based on established methods for sulfonamide synthesis[3][4].

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2_amino_6_chlorobenzenesulfonyl_chloride 2-amino-6-chlorobenzenesulfonyl chloride product This compound 2_amino_6_chlorobenzenesulfonyl_chloride->product Pyridine, CH2Cl2, 0°C to rt 2_4_dimethylaniline 2,4-dimethylaniline 2_4_dimethylaniline->product

Caption: Synthesis of the target sulfonamide.

Materials and Reagents:

  • 2-amino-6-chlorobenzenesulfonyl chloride (1.0 eq)

  • 2,4-Dimethylaniline (1.1 eq)[5]

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-chlorobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate flask, dissolve 2,4-dimethylaniline (1.1 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction: Add the amine/pyridine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Controlled Addition at 0 °C: The dropwise addition of the amine at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of acidic and basic washes are designed to remove unreacted starting materials and the pyridine hydrochloride salt.

Application in the Synthesis of a Potent Kinase Inhibitor Scaffold

The title compound is an excellent starting material for the synthesis of complex heterocyclic molecules with potential biological activity. Its 2-amino group can be readily functionalized. Below is a representative protocol for its use in the synthesis of a hypothetical pyrimidine-based kinase inhibitor, inspired by the synthesis of known anticancer agents like Dasatinib[6][7][8].

Workflow for the Synthesis of a Pyrimidine-based Kinase Inhibitor:

G start This compound step1 Buchwald-Hartwig Amination with 2,4-dichloropyrimidine start->step1 intermediate N-(2-chloro-4-(pyrimidin-2-ylamino)phenylsulfonyl)-2,4-dimethylaniline step1->intermediate step2 Suzuki Coupling with a boronic acid intermediate->step2 final_product Final Kinase Inhibitor Scaffold step2->final_product

Caption: A representative synthetic workflow.

Protocol for Buchwald-Hartwig Amination:

This protocol describes the coupling of the title compound with 2,4-dichloropyrimidine, a common step in the synthesis of kinase inhibitors.

Materials and Reagents:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-chloro-4-(pyrimidin-2-ylamino)phenylsulfonyl)-2,4-dimethylaniline intermediate.

Rationale for Method Selection:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds, particularly for coupling anilines to aryl halides.

  • Pd₂(dba)₃/Xantphos: This is a common and effective catalyst/ligand system for this type of transformation, known for its high efficiency and functional group tolerance.

  • Cesium Carbonate: A strong inorganic base is required to facilitate the catalytic cycle.

Potential Biological Significance and Downstream Applications

The sulfonamide moiety is a well-established pharmacophore known to target a variety of enzymes and receptors. Benzenesulfonamides, in particular, are extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various diseases[6]. The structural features of this compound make it an attractive precursor for the development of selective inhibitors for various enzyme families, including:

  • Protein Kinases: As demonstrated in the application protocol, the amino group can be functionalized to introduce moieties that interact with the ATP-binding site of protein kinases, which are crucial targets in oncology. The synthesis of Dasatinib, a dual Src/Abl kinase inhibitor, relies on a similar thiazole carboxamide intermediate[6][7][8].

  • Carbonic Anhydrases: The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases. The substituents on the aromatic rings can be modified to achieve isoform selectivity, which is critical for developing drugs with fewer side effects[6].

  • Antibacterial Targets: The sulfonamide class of drugs has a long history as antibacterial agents that inhibit folate synthesis in bacteria[1]. Derivatives of the title compound could be explored for novel antibacterial activities.

Potential Signaling Pathway Modulation:

The final kinase inhibitor scaffold synthesized from our title compound could potentially inhibit signaling pathways that are aberrantly activated in cancer, such as the BCR-Abl pathway in Chronic Myeloid Leukemia (CML).

G BCR_Abl BCR-Abl Fusion Protein Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, JAK-STAT) BCR_Abl->Downstream Phosphorylation Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->BCR_Abl Inhibition

Caption: Inhibition of the BCR-Abl signaling pathway.

Conclusion

This compound is a highly functionalized and versatile intermediate with significant potential in the synthesis of novel therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. The strategic combination of a reactive amino group and a sulfonamide moiety on a specifically substituted aromatic core provides a robust platform for the generation of diverse chemical libraries targeting a range of biological pathways.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Juozapaitis, M., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 18684-18706. Available at: [Link]

  • Proctor, L. D. (2013). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. Available at: [Link]

  • Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Google Patents. US4891156A - N-alkyl-benzenesulphonamide compositions.
  • Zalevska, N., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Journal of Molecular Structure, 1311, 138305. Available at: [Link]

  • Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Google Patents. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • PrepChem. Synthesis of 2-amino-6-chlorobenzothiazole. Available at: [Link]

  • Eureka | Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Syntheses. (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Available at: [Link]

  • PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. Available at: [Link]

  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Google Patents. US3954872A - 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof.
  • PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Available at: [Link]

  • ResearchGate. Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and... Available at: [Link]

  • PubChem. 2,4-Dimethylaniline. Available at: [Link]

Sources

Application Note & Protocols: In Vitro Evaluation of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1] This fundamental reaction is critical for a host of physiological processes, including pH regulation, respiration, electrolyte secretion, and bone resorption.[1][2] Dysregulation of specific CA isoforms is implicated in various pathologies, making them attractive therapeutic targets. For instance, CA II inhibitors are used to treat glaucoma, while inhibitors of the tumor-associated isoforms CA IX and XII are being investigated as anticancer agents.[2][3][4]

The primary sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs).[5] Their mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking its function.[4] The molecular "tail" attached to the benzenesulfonamide core plays a crucial role in determining the inhibitor's potency and isoform selectivity by forming additional interactions within the active site cavity.[6][7]

This document provides a comprehensive guide for the in vitro characterization of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide , a novel benzenesulfonamide derivative. Its structure suggests potential as a CA inhibitor.[8] We present detailed protocols for determining its inhibitory potency (IC₅₀) against various human CA (hCA) isoforms using a standard colorimetric assay, along with guidelines for data analysis and interpretation.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₅ClN₂O₂SCalculated
Molecular Weight 326.80 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO and methanol.[9]General for sulfonamides
Purity ≥95% (recommended for biological assays)-

Handling & Storage:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[10]

  • The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid effects on enzyme activity.

Proposed Mechanism of Action

The inhibitory activity of benzenesulfonamides is conferred by the primary sulfonamide group, which acts as the Zinc-Binding Group (ZBG). It is hypothesized that this compound binds to the CA active site in a manner consistent with other sulfonamide inhibitors. The deprotonated sulfonamide nitrogen directly coordinates with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for catalysis.

G cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Catalytic Nucleophile DisplacedWater H₂O Water->DisplacedWater Displaced by Inhibitor Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Inhibition)

Figure 1: Proposed binding mechanism of a sulfonamide inhibitor to the CA active site.

Experimental Workflow & Protocols

The following workflow provides a systematic approach to characterizing the inhibitory potential of the title compound. It is designed to be a self-validating system through the inclusion of appropriate controls.

G start Start: Compound & Reagent Preparation prep_plate Prepare 96-Well Plate: - Assay Buffer - CA Enzyme Solution - Controls (No Enzyme, No Inhibitor) start->prep_plate add_inhibitor Add Test Compound & Standard Inhibitor (Serial Dilutions) prep_plate->add_inhibitor pre_incubate Pre-incubate at RT (15 min) Allows for E-I Complex Formation add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add CA Substrate pre_incubate->add_substrate measure Kinetic Measurement: Read Absorbance (e.g., 405 nm) Over Time add_substrate->measure analyze Data Analysis: 1. Calculate % Inhibition 2. Plot Dose-Response Curve measure->analyze end Determine IC₅₀ Value analyze->end

Figure 2: High-level experimental workflow for CA inhibitor screening.

Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol is adapted from standard methodologies used in commercially available CA inhibitor screening kits.[10][11] It relies on the esterase activity of CA, where the enzyme hydrolyzes a substrate (e.g., p-nitrophenyl acetate) to produce a colored product (p-nitrophenol), which can be measured spectrophotometrically.

4.1.1 Principle of the Assay Active CA catalyzes the hydrolysis of an ester substrate, leading to an increase in absorbance. In the presence of an inhibitor, the enzyme's activity is diminished, resulting in a lower rate of color development. The inhibitory potency is quantified by measuring the reduction in reaction rate across a range of inhibitor concentrations.

4.1.2 Materials & Reagents

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a well-characterized, potent CAI).

  • Enzymes: Purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

  • Substrate: p-Nitrophenyl Acetate (pNPA) or similar esterase substrate.

  • CA Assay Buffer: (e.g., 20 mM HEPES, pH 7.4).[1]

  • Solvent: 100% DMSO, molecular biology grade.

  • Equipment: 96-well microplates (clear, flat-bottom), multichannel pipette, microplate reader capable of kinetic measurements at ~405 nm.

4.1.3 Reagent Preparation

  • Test Compound/Control Stock (10 mM): Dissolve the required amount of the test compound and Acetazolamide in 100% DMSO to make 10 mM stock solutions.

  • Enzyme Working Solution: Dilute the concentrated enzyme stock to the desired working concentration (e.g., 0.1-1 µg/mL, to be optimized for each isoform) using the CA Assay Buffer. Keep on ice.

  • Substrate Working Solution: Prepare a fresh solution of the substrate in a solvent compatible with the aqueous assay buffer (e.g., acetonitrile) and then dilute it into the CA Assay Buffer immediately before use.

4.1.4 Assay Procedure (96-Well Plate Format)

  • Plate Layout: Designate wells for Blanks (no enzyme), Uninhibited Controls (enzyme + DMSO), Positive Controls (enzyme + Acetazolamide), and Test Compound wells.

  • Dispense Reagents:

    • All Wells: Add 80 µL of CA Assay Buffer.

    • Enzyme Wells: Add 10 µL of the CA Enzyme Working Solution to all wells except the "Blank" wells.

    • Blank Wells: Add 10 µL of CA Assay Buffer.

  • Add Inhibitors:

    • Prepare serial dilutions of the 10 mM test compound and Acetazolamide stocks.

    • Add 10 µL of each inhibitor dilution to the corresponding wells.

    • Add 10 µL of DMSO to the "Uninhibited Control" wells.

  • Pre-incubation: Gently tap the plate to mix. Incubate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and form the enzyme-inhibitor (E-I) complex.[1]

  • Initiate Reaction: Add 10 µL of the Substrate Working Solution to all wells to bring the final volume to 110 µL. Mix immediately.

  • Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Protocol: Data Analysis and IC₅₀ Determination

4.2.1 Calculate Reaction Rate (V) For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δtime).

4.2.2 Calculate Percent Inhibition Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • V_control: The average reaction rate from the "Uninhibited Control" wells.

  • V_inhibitor: The reaction rate from a well containing the inhibitor.

4.2.3 Determine the IC₅₀ Value

  • Plot the % Inhibition (Y-axis) against the corresponding logarithmic concentrations of the inhibitor (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.

Expected Data & Interpretation

The primary output of these protocols will be the IC₅₀ values of this compound against different CA isoforms. This allows for the assessment of both potency and selectivity. Isoform selectivity is a critical parameter in drug development to minimize off-target effects.[4]

Table 1: Hypothetical Inhibition Data for the Test Compound

CA IsoformFunction / RelevanceIC₅₀ (nM) of Test CompoundIC₅₀ (nM) of Acetazolamide (Reference)Selectivity Index (SI)¹
hCA I Cytosolic, ubiquitous850250-
hCA II Cytosolic, high activity, glaucoma target[2]95128.9 (vs hCA I)
hCA IX Transmembrane, tumor-associated[3]452518.9 (vs hCA I)
hCA XII Transmembrane, tumor-associated[1]385.722.4 (vs hCA I)

¹ Selectivity Index (SI) is calculated as IC₅₀ (off-target, e.g., hCA I) / IC₅₀ (target, e.g., hCA II). A higher value indicates greater selectivity for the target isoform.

Interpretation: In this hypothetical example, the test compound shows moderate to high potency against isoforms hCA II, IX, and XII, with IC₅₀ values in the nanomolar range.[12][13] It demonstrates good selectivity for these isoforms over the highly abundant cytosolic isoform hCA I. This profile suggests the compound could be a promising candidate for further investigation, particularly for applications targeting glaucoma (hCA II) or cancer (hCA IX/XII).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells - Pipetting errors.- Incomplete mixing.- Plate edge effects.- Use calibrated pipettes.- Ensure thorough mixing after each addition.- Avoid using the outermost wells of the plate.
No or very low enzyme activity - Inactive enzyme.- Incorrect buffer pH.- Substrate degradation.- Use a new aliquot of enzyme.- Verify buffer pH.- Prepare fresh substrate solution for each experiment.
Inhibitor appears inactive - Compound precipitation (low solubility).- Compound degradation.- Visually inspect wells for precipitation.- Lower the highest test concentration.- Prepare fresh dilutions from a new stock aliquot.
Reaction rate is too fast or too slow - Enzyme concentration is too high or low.- Optimize the enzyme concentration to achieve a linear reaction rate within the desired time frame.

Conclusion

This application note provides a robust framework for the initial in vitro characterization of this compound as a carbonic anhydrase inhibitor. The detailed protocols for colorimetric activity assays and data analysis enable researchers to reliably determine the compound's inhibitory potency and isoform selectivity profile. By following these standardized methods, drug development professionals can generate the high-quality, reproducible data needed to assess the therapeutic potential of this and other novel sulfonamide-based compounds.

References

  • Di Fiore, A., De Simone, G. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MySkinRecipes. (Product Page). This compound. MySkinRecipes. Available at: [Link]

  • Akocak, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2021). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Ilies, M. A., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Scientific Reports. Available at: [Link]

  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with Schiff's bases incorporating chromone and aromatic sulfonamide moieties, and their zinc complexes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (Patent). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Google Patents.
  • Assay Genie. (Product Page). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Google Patents. (Patent). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.
  • Krasavin, M., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules. Available at: [Link]

  • Taylor & Francis Online. (Journal Collection). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • protocols.io. (Protocol). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2022). Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid. ResearchGate. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]

  • Gonçalves, J. M., et al. (2019). Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and... ResearchGate. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (Compound Summary). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. This valuable intermediate is integral to the development of various specialized chemicals and sulfonamide-based pharmaceutical agents.[1] This document provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this synthesis.

Section 1: Reaction Fundamentals & Core Mechanism

The synthesis of N-arylbenzenesulfonamides is a cornerstone reaction in medicinal chemistry. Understanding the underlying mechanism is critical for effective troubleshooting.

Q1: What is the primary chemical reaction for synthesizing this compound?

A: The synthesis is fundamentally a nucleophilic substitution reaction. The primary amine of 2,4-dimethylaniline acts as the nucleophile, attacking the highly electrophilic sulfur atom of 2-amino-6-chlorobenzenesulfonyl chloride. This process forms the key S-N bond. A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[2][3]

Reaction_Mechanism cluster_products Products R1 2-amino-6-chlorobenzene- sulfonyl chloride arrow1 R2 2,4-dimethylaniline Base Base (e.g., Pyridine) P 2-amino-6-chloro-N-(2,4-dimethylphenyl)- benzenesulfonamide plus2 + Salt Base-HCl Salt plus1 + arrow1->P DCM, 0°C to RT

Caption: General reaction scheme for sulfonamide formation.

Section 2: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q2: My reaction yield is consistently low or zero. What are the likely causes?

A: Low yields in sulfonamide synthesis can typically be traced back to one of three primary issues: reagent quality, steric hindrance, or competing side reactions.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. Aryl sulfonyl chlorides are notoriously sensitive to moisture. Even trace amounts of water will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, halting the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[3]

  • Cause 2: Steric Hindrance. The 2,4-dimethylaniline reactant has a methyl group in the ortho position. This steric bulk can physically impede the amine's approach to the sulfur center, slowing the reaction rate significantly compared to less hindered anilines.

    • Solution: Overcome steric hindrance by modifying reaction conditions. Increase the reaction temperature (e.g., reflux in an appropriate solvent), extend the reaction time, or utilize a stronger, non-nucleophilic base to drive the equilibrium forward.

  • Cause 3: Inefficient HCl Scavenging. If the base is not effectively neutralizing the HCl byproduct, the aniline nucleophile will become protonated to form an unreactive ammonium salt, effectively stopping the reaction.

    • Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine. For sluggish reactions, adding a slight excess (1.1-1.2 equivalents) of the base can be beneficial.[3]

Q3: I'm observing a significant amount of a white, insoluble precipitate that isn't my product. What is it?

A: This is a classic sign of a significant side reaction: self-polymerization of the 2-amino-6-chlorobenzenesulfonyl chloride starting material. The 2-amino group on one molecule can act as a nucleophile, attacking the sulfonyl chloride group of another molecule. This process can repeat, forming a polyamide-like oligomer or polymer that is often insoluble in common organic solvents.

Side_Reaction Monomer1 2-amino-6-chlorobenzene- sulfonyl chloride (Molecule A) Dimer Dimer Formation (S-N Bond) Monomer1->Dimer -NH2 attacks -SO2Cl Monomer2 2-amino-6-chlorobenzene- sulfonyl chloride (Molecule B) Monomer2->Dimer Polymer Insoluble Polymer Dimer->Polymer Propagation

Caption: Pathway of the self-condensation side reaction.

Q4: How can the self-polymerization side reaction be prevented?

A: The most effective strategy is to control the reaction conditions to favor the desired intermolecular reaction over the undesired one.

  • Slow Addition: Add the 2-amino-6-chlorobenzenesulfonyl chloride solution dropwise to the solution containing 2,4-dimethylaniline and the base at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride at any given time, minimizing its opportunity to react with itself.

  • Stoichiometry Control: Using a slight excess of the more valuable or reactive amine (2,4-dimethylaniline) can help ensure the sulfonyl chloride is consumed quickly in the desired reaction.[3]

  • (Advanced) Protecting Group Strategy: For syntheses where this side reaction is particularly problematic, protecting the 2-amino group on the sulfonyl chloride (e.g., as an acetyl or Boc-amide) is the most robust solution. The sulfonamide bond is formed first, followed by a deprotection step to reveal the free amine.

Q5: The reaction is very sluggish, even after several hours at room temperature. What can I do?

A: Sluggishness is often linked to the steric hindrance previously mentioned.

  • Increase Thermal Energy: Gently heat the reaction. For a solvent like dichloromethane (DCM), refluxing at its boiling point (~40 °C) can significantly accelerate the rate. For higher temperatures, a solvent like toluene or DMF may be used, but compatibility with your reagents must be verified.

  • Catalysis: While not always necessary, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate sulfonamide formation, particularly in sterically hindered cases.

Section 3: Optimized Experimental Protocols & Data

The following protocols provide a starting point for synthesis. Researchers should adapt them based on their experimental observations.

Protocol 1: Standard Synthesis of this compound
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2,4-dimethylaniline (1.05 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 eq).

  • Sulfonyl Chloride Addition: Dissolve 2-amino-6-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled amine solution over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine and aniline), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.[4]

Parameter Optimization Summary

The choice of base and solvent can significantly impact reaction success. The following table provides a general guide.

ParameterOption 1Option 2Option 3Rationale
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Select an anhydrous, inert solvent that fully dissolves starting materials.[3]
Base PyridineTriethylamine (TEA)DIPEAA non-nucleophilic base is crucial to prevent competition with the amine reactant.[3]
Temperature 0 °C to RTRT to 40 °CRefluxStart at low temperature to control exotherm and side reactions; increase if the reaction is sluggish due to steric hindrance.

Section 4: Purification Troubleshooting

Q6: My final product is an oil, or it won't crystallize. What are the best purification strategies?

A: Oily products or difficult crystallizations often indicate the presence of impurities.

  • Aqueous Wash: First, ensure the work-up was thorough. An additional wash with 1M HCl can remove residual basic impurities (aniline, pyridine) that may act as crystallization inhibitors.

  • Column Chromatography: This is the most reliable method for purifying difficult mixtures. A gradient elution on silica gel, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective at separating the desired product from starting materials and non-polar byproducts.

  • Liquid-Liquid Extraction: This can be an effective pre-purification step. The technique separates compounds based on their differential solubilities in two immiscible liquid phases.[5]

  • Solid Phase Extraction (SPE): SPE can be used to purify the extract based on the physical and chemical properties of the analyte, allowing for the selection of appropriate materials and extraction conditions.[6]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. Available at: [Link]

  • Google Patents. (n.d.). CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • ResearchGate. (n.d.). Optimization of reaction conditions for sulfimide synthesis. Available at: [Link]

  • Glowacka, I. E., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 26(11), 3186. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Back, T. G., & Moussa, Z. (2002). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 67(13), 4550–4552. Available at: [Link]

  • ResearchGate. (n.d.). A summary of the purification methods described. Available at: [Link]

  • Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Chen, D., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. Food Science & Nutrition, 7(10), 3241–3249. Available at: [Link]

  • Le Blond-Chain, J., et al. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? Journal of Controlled Release, 360, 431-452. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary route involves two key transformations:

  • Formation of the Sulfonyl Chloride Intermediate: The synthesis of the crucial intermediate, 2-amino-6-chlorobenzenesulfonyl chloride.

  • Sulfonamide Bond Formation: The coupling of the sulfonyl chloride with 2,4-dimethylaniline.

Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will provide a detailed exploration of these challenges and offer practical solutions.

II. Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic process, the following diagram illustrates the key steps involved in the preparation of this compound.

Synthetic Pathway cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 2-Chloro-6-nitroaniline 2-Chloro-6-nitroaniline Diazonium Salt Diazonium Salt 2-Chloro-6-nitroaniline->Diazonium Salt 1. NaNO2, HCl 2. SO2, CuCl2 2-Amino-6-chlorobenzenesulfonyl chloride 2-Amino-6-chlorobenzenesulfonyl chloride Diazonium Salt->2-Amino-6-chlorobenzenesulfonyl chloride Reduction (e.g., SnCl2/HCl) Final Product Final Product 2-Amino-6-chlorobenzenesulfonyl chloride->Final Product Pyridine or other base 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethylaniline->Final Product

Caption: Synthetic route to this compound.

III. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Step 1: Synthesis of 2-amino-6-chlorobenzenesulfonyl chloride

Question 1: My diazotization reaction of 2-chloro-6-nitroaniline is not proceeding to completion, resulting in a low yield of the diazonium salt. What could be the cause?

Answer:

Incomplete diazotization is a common issue and can often be attributed to several factors:

  • Temperature Control: The diazotization reaction is highly exothermic and temperature-sensitive. The reaction temperature should be strictly maintained between 0-5 °C.[1][2] Temperatures above this range can lead to the decomposition of the unstable diazonium salt, resulting in the formation of byproducts and a lower yield.

  • Acid Concentration: A sufficient excess of strong acid, typically hydrochloric acid, is crucial. The acid serves two purposes: it protonates the amino group of the aniline to make it soluble and it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid, in situ.[2] An insufficient amount of acid will lead to incomplete diazotization.

  • Rate of Nitrite Addition: The slow, dropwise addition of the sodium nitrite solution is critical to maintain the low temperature and prevent localized overheating. A rapid addition can lead to a surge in temperature and decomposition of the diazonium salt.

Troubleshooting Steps:

  • Ensure your reaction vessel is adequately cooled in an ice-salt bath to maintain the temperature below 5 °C.

  • Use a calibrated thermometer to monitor the internal reaction temperature continuously.

  • Add the sodium nitrite solution slowly using a dropping funnel, ensuring the temperature does not rise significantly.

  • Ensure you are using a sufficient excess of concentrated hydrochloric acid.

Question 2: During the conversion of the diazonium salt to the sulfonyl chloride, I am observing a significant amount of dark, tarry byproducts. How can I minimize their formation?

Answer:

The formation of tarry byproducts in this step, often a variation of the Sandmeyer reaction, is usually due to side reactions of the highly reactive diazonium salt.

  • Catalyst Activity: The copper(I) chloride catalyst is essential for the smooth conversion of the diazonium salt to the sulfonyl chloride. Ensure your catalyst is active and free of impurities.

  • Purity of the Diazonium Salt Solution: Any unreacted aniline or other impurities from the diazotization step can lead to side reactions. It is crucial to start with a clean diazotization reaction.

  • Reaction Temperature: While the initial diazotization requires low temperatures, the subsequent reaction with sulfur dioxide and the copper catalyst may require a slightly higher, but still controlled, temperature. Gradual warming of the reaction mixture after the addition of the diazonium salt can sometimes improve the yield and reduce byproduct formation.

Troubleshooting Steps:

  • Use freshly prepared or high-purity copper(I) chloride.

  • Ensure the diazotization reaction has gone to completion before proceeding.

  • After the addition of the diazonium salt solution to the sulfur dioxide/copper catalyst mixture, allow the reaction to warm slowly to room temperature and stir for a sufficient period to ensure complete conversion.

Question 3: The reduction of the nitro group to an amino group in 2-chloro-6-nitrobenzenesulfonyl chloride is giving me a complex mixture of products. What is the best way to achieve a clean reduction?

Answer:

The reduction of an aromatic nitro group in the presence of a sulfonyl chloride can be challenging due to the reactivity of the sulfonyl chloride group.

  • Choice of Reducing Agent: A mild and selective reducing agent is required. Tin(II) chloride (SnCl₂) in the presence of a strong acid like concentrated HCl is a commonly used and effective method for this transformation.[3] It is generally selective for the nitro group without affecting the sulfonyl chloride.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Overheating can lead to decomposition of the sulfonyl chloride.

  • Work-up Procedure: Careful work-up is necessary to remove the tin salts. This usually involves basification to precipitate tin hydroxides, followed by filtration and extraction of the product.

Troubleshooting Steps:

  • Use a stoichiometric amount of SnCl₂ in concentrated HCl.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.

  • During work-up, ensure the pH is sufficiently basic to precipitate all tin salts before extraction.

Step 2: Coupling of 2-amino-6-chlorobenzenesulfonyl chloride with 2,4-dimethylaniline

Question 4: I am observing a low yield in the final coupling step. What are the critical parameters to optimize?

Answer:

The reaction between a sulfonyl chloride and an amine is generally robust, but several factors can influence the yield.

  • Stoichiometry: A slight excess of the amine (2,4-dimethylaniline) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid that is formed during the reaction.[4] Pyridine can also act as a solvent and a catalyst.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is typically used. The choice of solvent can affect the solubility of the reactants and the reaction rate.

  • Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive anilines. However, excessive heat can lead to side reactions.

Troubleshooting Steps:

  • Experiment with the stoichiometry of the reactants, starting with a 1.1 to 1.2 molar excess of 2,4-dimethylaniline.

  • Ensure the base is added to the reaction mixture to neutralize the HCl as it is formed.

  • Screen different solvents to find the optimal one for your specific reaction.

  • Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Question 5: I am concerned about the potential for the amino group on the 2-amino-6-chlorobenzenesulfonyl chloride to react with another molecule of the sulfonyl chloride, leading to oligomerization. How can I prevent this?

Answer:

This is a valid concern due to the presence of a nucleophilic amino group and an electrophilic sulfonyl chloride in the same molecule.

  • Slow Addition: Adding the 2-amino-6-chlorobenzenesulfonyl chloride solution slowly to the solution of 2,4-dimethylaniline and the base can help to minimize self-reaction. This ensures that the sulfonyl chloride is more likely to react with the intended amine, which is present in a higher concentration locally.

  • Use of a Protecting Group: While more synthetically demanding, protecting the amino group on the benzenesulfonyl chloride before the coupling reaction and then deprotecting it afterwards is a definitive way to prevent this side reaction. However, for a more streamlined synthesis, optimizing the reaction conditions as described above is often sufficient.

Troubleshooting Steps:

  • Set up the reaction such that the sulfonyl chloride is added portion-wise or via a syringe pump to the amine solution.

  • Maintain a relatively dilute concentration to disfavor intermolecular side reactions.

Question 6: My final product is difficult to purify. What are the common impurities and what are the best purification methods?

Answer:

Common impurities in sulfonamide synthesis include unreacted starting materials, the sulfonic acid (from hydrolysis of the sulfonyl chloride), and potential side products like disulfonylated amines.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen to provide good recovery of the pure product.[5]

    • Column Chromatography: For more challenging purifications or for the removal of closely related impurities, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexanes is a common eluent system.[6]

Troubleshooting Steps:

  • Analyze the crude product by TLC or HPLC to identify the number and polarity of the impurities. This will help in choosing the appropriate purification method and solvent system.

  • If recrystallization is chosen, perform small-scale solvent screening to find the optimal solvent or solvent mixture.

  • For column chromatography, carefully choose the eluent system to ensure good separation of the product from impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the sulfonamide formation reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the sulfonyl chloride) indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7][8]

Q2: What are the key safety precautions I should take when working with sulfonyl chlorides?

A2: Sulfonyl chlorides are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]

Q3: Can I use a different base instead of pyridine?

A3: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. The choice of base can sometimes influence the reaction rate and the ease of work-up. Pyridine is often a good choice as it can also serve as a solvent.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the aromatic and methyl protons and carbons.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This will determine the purity of the sample.[10]

  • Melting Point: A sharp melting point is an indicator of high purity.

V. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments. These are based on established procedures for similar transformations and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2-amino-6-chlorobenzenesulfonyl chloride

This protocol is a two-step process involving the diazotization of 2-chloro-6-nitroaniline followed by reaction with sulfur dioxide and a copper catalyst, and subsequent reduction of the nitro group.

Step A: Diazotization and Sulfonyl Chloride Formation

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-nitroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate, larger flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture in an ice bath.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-6-nitrobenzenesulfonyl chloride.

Step B: Reduction of the Nitro Group

  • Dissolve the crude 2-chloro-6-nitrobenzenesulfonyl chloride in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with the reaction solvent.

  • Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-amino-6-chlorobenzenesulfonyl chloride can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 2,4-dimethylaniline (1.1 equivalents) in pyridine or another suitable aprotic solvent like dichloromethane containing triethylamine (1.5 equivalents).

  • Cool the solution in an ice bath.

  • Dissolve 2-amino-6-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding water.

  • If using pyridine as the solvent, remove it under reduced pressure. If using another solvent, extract the aqueous layer with that solvent.

  • Wash the combined organic layers with dilute hydrochloric acid (to remove excess amine and pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

VI. Data Presentation

The following table summarizes the recommended reaction parameters for the sulfonamide formation step.

ParameterRecommended ConditionRationale
Amine Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of the sulfonyl chloride.
Base Pyridine or TriethylamineNeutralizes HCl byproduct without competing with the amine.
Solvent Dichloromethane, THF, AcetonitrileInert and provides good solubility for reactants.
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Reaction Time 2 - 12 hoursMonitored by TLC for completion.

VII. Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the final product.

Experimental Workflow Start Start Reaction Setup Combine Amine and Base in Solvent Start->Reaction Setup Addition Slowly Add Sulfonyl Chloride Solution Reaction Setup->Addition Reaction Stir at Controlled Temperature (Monitor by TLC) Addition->Reaction Work-up Quench with Water Extract with Organic Solvent Wash and Dry Reaction->Work-up Purification Recrystallization or Column Chromatography Work-up->Purification Characterization NMR, MS, HPLC, Melting Point Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for sulfonamide synthesis and purification.

VIII. References

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC. [Link]

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Patsnap.

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Synthesis of p-chloro-N-alkylbenzenesulfonamides (1–8) and... ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. No Source. [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • Making Diazonium Salts. Chemistry LibreTexts. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents.

  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.

  • Process for production of amino alkyl chlorides. Google Patents.

  • CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.

  • Chemistry & Biology Interface. No Source. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]

  • (PDF) N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. ResearchGate. [Link]

  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stabilizing 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As an intermediate in the synthesis of sulfonamide-based drugs and a tool in biochemical research, maintaining its structural integrity is paramount for reproducible and accurate experimental outcomes[1]. This guide provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Our team has compiled a list of common issues reported by users. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step troubleshooting guide.

FAQ 1: Why has my clear, colorless solution of the compound turned yellow or brown over time?

Answer: This is a classic indicator of oxidative degradation, a common issue for molecules containing a primary aromatic amine (-NH2) functional group[2][3].

  • Causality (The "Why"): The aniline-like aromatic amine moiety in your compound is highly susceptible to oxidation. This reaction can be initiated by dissolved oxygen in your solvent, exposure to air, or catalysis by trace metal impurities. The oxidation process often leads to the formation of highly colored conjugated products such as nitroso, nitro, or azo compounds, which cause the discoloration[3][4][5]. Even brief exposure to atmospheric oxygen can be sufficient to initiate this process[2].

  • Troubleshooting & Prevention Guide:

    • Assess Solvent Quality: Ensure you are using high-purity, HPLC-grade or anhydrous solvents. Lower-grade solvents can contain oxidative impurities.

    • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen[2].

    • Work Under an Inert Atmosphere: Prepare the solution in a glove box or on a Schlenk line under a positive pressure of inert gas. This creates a protective blanket over the solution, preventing contact with atmospheric oxygen[2].

    • Storage: Store the final solution in a tightly sealed vial with an inert gas headspace. For long-term storage, amber glass vials are recommended to prevent photo-initiated oxidation[1].

    • Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA could be tested, though this requires validation to ensure it doesn't interfere with your downstream application.

FAQ 2: I've observed a loss of potency or a decrease in the main peak area in my HPLC analysis. What could be the cause?

Answer: A loss of the parent compound can be attributed to several degradation pathways, but the most likely culprits for a sulfonamide derivative are hydrolysis and photodegradation, in addition to the oxidation discussed above.

  • Causality - Hydrolysis (The "Why"): The sulfonamide bond (-SO2-NH-) in your molecule can be susceptible to hydrolytic cleavage. While generally stable in neutral and alkaline conditions, this degradation is significantly accelerated under strongly acidic conditions (e.g., pH below 4)[6][7]. The reaction breaks the sulfur-nitrogen bond, leading to the formation of 2-amino-6-chlorobenzenesulfonic acid and 2,4-dimethylaniline, neither of which will be active in your intended assay[8].

  • Causality - Photodegradation (The "Why"): Aromatic compounds, and sulfonamides in particular, can be sensitive to light, especially in the UV spectrum[9][10]. Energy from light can excite the molecule, leading to bond cleavage and the formation of various degradation products, such as sulfanilic acid derivatives[11]. This process can occur even at neutral pH and ambient temperature if the solution is exposed to light.

  • Troubleshooting & Prevention Guide:

    • Control the pH: Ensure the pH of your solution is maintained within a stable range, ideally between pH 6 and 8. Avoid acidic buffers or unbuffered aqueous solutions that may become acidic. Most sulfonamides show excellent stability at pH 7 and 9[7].

    • Protect from Light: Always prepare and store your solutions in amber vials or wrap clear vials in aluminum foil to block light[1]. Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods.

    • Temperature Control: Store stock solutions at reduced temperatures (2-8°C for short-term, ≤ -20°C for long-term) to minimize the rate of all potential degradation reactions[12]. Ensure you are using a solvent suitable for freezing if storing at -20°C or below.

    • Confirm Degradation Pathway: To diagnose the issue, you can perform a simple stress test (see Protocol 1 below). Analyzing the solution after exposure to acid vs. light can help pinpoint the primary degradation route in your specific experimental context.

Key Degradation Pathways

The stability of this compound is primarily challenged by oxidation of the aromatic amine and hydrolysis of the sulfonamide bond.

Parent This compound Oxidation_Products Oxidized Products (Nitroso, Nitro, Azo compounds) - Colored - Parent->Oxidation_Products O2, Light, Metal Ions Hydrolysis_Products Hydrolysis Products (Sulfonic Acid + Dimethylaniline) - Loss of Potency - Parent->Hydrolysis_Products H+ (Low pH), Heat

Caption: Primary degradation routes for the target compound.

Data Summary: Factors Affecting Sulfonamide Stability

This table summarizes the general stability of sulfonamides under various stress conditions, based on findings from multiple studies.

Stress ConditionGeneral Stability of Sulfonamide MoietyKey Degradation ProductsPrevention StrategyReference(s)
Acidic (pH < 4) Low (Degradation likely)Sulfonic acids, corresponding aminesMaintain pH in neutral range (6-8)[6][7]
Neutral (pH 7) High Minimal degradationStandard good practice[7]
Alkaline (pH > 8) High Minimal degradationStandard good practice[6][7]
Oxidative (e.g., H₂O₂) Moderate to Low (Aromatic amine is highly susceptible)Oxidized amine species (colored)Use deoxygenated solvents; store under inert gas[3][5][13]
Photolytic (UV Light) Moderate to Low Cleavage products (e.g., sulfanilic acid)Use amber vials; protect from light[9][10][11]
Thermal (Heat) High (Generally stable, but accelerates other pathways)Accelerates hydrolysis and oxidationStore at low temperatures (2-8°C or frozen)[12]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol allows you to rapidly determine the primary degradation liabilities of your compound in your specific solution matrix.

cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Prep Prepare 5 identical samples of compound in your chosen solvent Control Control (2-8°C, Dark) Prep->Control Expose Acid Acid (Add 0.1N HCl, RT, Dark) Prep->Acid Expose Oxidize Oxidize (Add 3% H2O2, RT, Dark) Prep->Oxidize Expose Light Photolytic (Clear vial, RT, Lab light) Prep->Light Expose Analysis Analyze all samples by HPLC-UV/MS Control->Analysis Collect Acid->Analysis Collect Oxidize->Analysis Collect Light->Analysis Collect

Caption: Workflow for a simple forced degradation study.

Methodology:

  • Preparation: Prepare five identical aliquots of your compound at a typical working concentration. Use the exact solvent and container type (e.g., polypropylene tube, glass vial) you use in your experiments.

  • Stress Application (Run in parallel for 24-48 hours):

    • Control Sample: Store one aliquot under ideal conditions (e.g., refrigerated at 2-8°C and protected from light). This is your baseline.

    • Acid Hydrolysis: To another aliquot, add a small volume of 0.1 M hydrochloric acid (HCl) to bring the pH to ~2. Keep at room temperature in the dark.

    • Oxidative Stress: To a third aliquot, add a small volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

    • Photolytic Stress: Place the fourth aliquot in a clear (flint glass) vial on a benchtop exposed to normal laboratory lighting at room temperature.

    • Thermal Stress (Optional): Place the fifth aliquot in an oven at a moderately elevated temperature (e.g., 40-50°C) in the dark.

  • Analysis: After the stress period, analyze all samples, including the control, by a stability-indicating method, typically reverse-phase HPLC with UV or Mass Spectrometry (MS) detection.

  • Interpretation: Compare the chromatograms.

    • Significant degradation in the acidic sample points to hydrolysis.

    • Appearance of new peaks and/or color change in the oxidative sample confirms susceptibility to oxidation.

    • Degradation in the light-exposed sample indicates a photability issue.

    • By comparing the degradation profiles, you can identify the primary stability risk and implement the correct preventative measures.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024).
  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.).
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022).
  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. (n.d.).
  • (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution - ResearchGate. (2024).
  • Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants - Frontiers. (n.d.).
  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.).
  • Oxidation of aniline and other primary aromatic amines by manganese dioxide | Environmental Science & Technology - ACS Publications. (n.d.).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC - NIH. (2022).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (n.d.).
  • Sulfonamide-benzaldehydes inducing complex stabilization. (A) Overlay of 23h (green sticks; PDB - ResearchGate. (n.d.).
  • (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed. (n.d.).
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.).
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - ResearchGate. (n.d.).
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012).
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. (2022).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.).
  • Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. (n.d.).
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. (n.d.).
  • Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. (n.d.).
  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives - ResearchGate. (n.d.).
  • 23.11: Oxidation of Amines - Chemistry LibreTexts. (2021).
  • Effect of water pH on the stability of pesticides - MSU Extension. (2008).
  • Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium - ResearchGate. (n.d.).
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - NIH. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (n.d.).
  • Solvent dependence of helix stability in aromatic oligoamide foldamers - RSC Publishing. (n.d.).
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (n.d.).
  • Solvent effects - Wikipedia. (n.d.).

Sources

Technical Support Center: Purification of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to address common challenges encountered during the purification of this sulfonamide intermediate, ensuring you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: My purified product appears as an oil and won't crystallize. What should I do?

Answer:

This phenomenon, known as "oiling out," occurs when the solid precipitates from the solution as a liquid instead of a crystalline solid.[1] This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[1] An oiled-out product is generally impure.

Here are some corrective actions:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil. Add a small amount of a less polar solvent (if using a mixed solvent system) or more of the primary solvent to reduce supersaturation, then allow it to cool more slowly.[1]

  • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[1]

  • Solvent System Re-evaluation: The current solvent may be too nonpolar for your compound. Consider switching to a more polar solvent or a different solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]

Question: My yield is significantly lower than expected after recrystallization. What are the likely causes?

Answer:

Low recovery is a common issue in recrystallization. The primary culprits are typically:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.[1]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. To prevent this, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at cold temperatures, a significant amount will be lost in the mother liquor.

  • Insufficient Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can maximize crystal formation.[1]

Question: The final product has a persistent yellow or brown color. How can I remove these colored impurities?

Answer:

Colored impurities are common in organic synthesis. They can often be effectively removed by treatment with activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

  • Proceed with the recrystallization by allowing the filtrate to cool slowly.

It is important to use charcoal sparingly, as it can adsorb some of the desired product, leading to a reduction in yield. This technique is effective for removing highly conjugated, colored byproducts.[2][3]

Question: My TLC plate shows multiple spots even after column chromatography. How can I improve the separation?

Answer:

If column chromatography is not providing adequate separation, consider the following optimizations:

  • Mobile Phase Polarity: If the spots are clustered near the baseline, the eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the spots are all at the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.

  • Stationary Phase: While silica gel is standard, for certain sulfonamides, other stationary phases like alumina or aminopropyl-functionalized silica might offer different selectivity.[4][5]

  • Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of compounds with different polarities.

Frequently Asked Questions (FAQs)

What is the best general approach for purifying this compound?

A multi-step approach is often the most effective. A typical workflow would be:

  • Acid-Base Extraction: This is a powerful technique to remove acidic or basic impurities from the neutral product.

  • Recrystallization: This is the primary method for purifying the solid product.

  • Column Chromatography: This is used if recrystallization fails to remove impurities with similar solubility profiles to the desired product.

purification_workflow start Crude Product extraction Acid-Base Extraction start->extraction  Remove acidic/basic  starting materials recrystallization Recrystallization extraction->recrystallization  Primary purification  of solid purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check  Re-analyze purity_check->chromatography Purity not OK final_product Pure Product purity_check->final_product Purity OK

Caption: Purification workflow for the target compound.

Which solvents are recommended for recrystallization?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For sulfonamides, which have both polar (amino, sulfonamide) and nonpolar (aromatic rings) features, alcohols and their aqueous mixtures are excellent starting points.[1]

SolventBoiling Point (°C)Polarity IndexNotes
Isopropanol82.64.3Often a good choice for sulfonamides, can be used with water.[2]
Ethanol78.45.2Another common and effective choice, frequently used as a 95% aqueous solution.[1]
Methanol64.76.6Higher polarity; may have high solubility even at low temperatures, potentially reducing yield.
Ethyl Acetate77.14.4A moderately polar solvent that can be used in combination with nonpolar solvents like hexanes.
Acetone56.05.4Its low boiling point can make it tricky to use for hot filtration.
How can I use acid-base extraction to purify my product?

This compound is a neutral compound. This allows for its separation from acidic or basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • To remove basic impurities (e.g., unreacted amines): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move to the aqueous layer.

  • To remove acidic impurities (e.g., unreacted sulfonyl chloride that has hydrolyzed): Wash the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate). The acidic impurities will be deprotonated and move to the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and evaporate the solvent to yield the purified neutral product.[6]

What are the key parameters for developing a column chromatography method?

For successful separation by column chromatography, consider the following:

  • Stationary Phase: Silica gel (SiO₂) is the most common choice for compounds of moderate polarity like sulfonamides.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point.

    • Initial Screening: Use Thin Layer Chromatography (TLC) to test various solvent ratios. The ideal system will give your desired compound an Rf value of approximately 0.3.

    • Example Starting Point: Begin with a 4:1 mixture of Hexane:Ethyl Acetate and adjust the ratio based on the TLC results.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

Supercritical fluid chromatography (SFC) can also be an effective technique for the separation of sulfonamides, often using a silica or aminopropyl column with a mobile phase of carbon dioxide and a polar modifier like methanol.[4][5]

References

  • Sulfonamide purification process. (n.d.). Google Patents.
  • This compound. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.). Google Patents.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.). Google Patents.
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • United States Patent (19). (n.d.). Google APIs. Retrieved January 26, 2026, from [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved January 26, 2026, from [Link]

  • A Non-Affinity Purification Process for GMP Production of Prefusion-Closed HIV-1 Envelope Trimers from Clades A and C for Clinical Evaluation. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Virginia Tech. Retrieved January 26, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Occurrence and removal of sulfonamide antibiotics and antibiotic resistance genes in conventional and advanced drinking water treatment processes. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Preparation method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Benzenesulfonamide. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

Sources

addressing inconsistencies in 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Here, we address common inconsistencies and troubleshooting scenarios that may arise during its synthesis, purification, and analysis. Our approach is rooted in established principles of sulfonamide chemistry to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The synthesis of sulfonamides is highly sensitive to moisture. The most critical parameter is maintaining anhydrous conditions throughout the reaction.[1] The sulfonyl chloride intermediate is readily hydrolyzed, which will significantly reduce your yield. Additionally, precise temperature control and the choice of an appropriate acid scavenger (base) are crucial to prevent side reactions.

Q2: I am observing a persistently low yield. What are the likely causes?

A2: Low yields in sulfonamide synthesis can often be attributed to a few key factors:

  • Hydrolysis of the sulfonyl chloride starting material: Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Suboptimal base selection: A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

  • Incorrect stoichiometry: A slight excess of the 2,4-dimethylaniline (1.1-1.2 equivalents) can help drive the reaction to completion.[1]

  • Inefficient purification: The product may be lost during workup or recrystallization.

Q3: The color of my final product is off-white or yellowish, not the expected white crystalline solid. What could be the reason?

A3: A discolored product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. A common side reaction is the oxidation of the aniline starting material or the final product. Purification through recrystallization with an appropriate solvent system or column chromatography should yield a purer, white product. In some cases, a charcoal treatment during recrystallization can help remove colored impurities.[2]

Q4: My purified product shows poor solubility in common organic solvents. Is this expected?

A4: Sulfonamides can exhibit variable solubility depending on their crystalline form and the presence of impurities. While this compound is generally soluble in solvents like acetone, DMSO, and ethanol[3], its solubility in less polar solvents may be limited. If you are experiencing unexpected insolubility, it could be due to polymorphism or the presence of insoluble impurities.

Troubleshooting In-depth Experimental Inconsistencies

Synthesis Stage

Causality: The formation of multiple products during the synthesis of this compound is often due to the reactivity of the starting materials and intermediates. The primary amine of the 2-amino-6-chlorobenzenesulfonyl chloride can potentially react with another molecule of the sulfonyl chloride, leading to a dimeric impurity. Additionally, the presence of any residual water can lead to the formation of the corresponding sulfonic acid.

Troubleshooting Workflow:

start Multiple Spots on TLC check_reagents Verify Purity of Starting Materials (NMR, GC-MS) start->check_reagents check_reagents->start Impure Reagents anhydrous Ensure Strictly Anhydrous Conditions check_reagents->anhydrous Reagents Pure anhydrous->start Moisture Present base Optimize Base and Addition Rate anhydrous->base Conditions Dry base->start Suboptimal Base temp Control Reaction Temperature base->temp Base Optimized temp->start Poor Temp Control purify Purification: Column Chromatography temp->purify Temp Controlled end Pure Product purify->end

Caption: Troubleshooting workflow for multiple product formation.

Detailed Protocol for Optimizing Synthesis:

  • Reagent Purity Check: Before starting the synthesis, verify the purity of 2-amino-6-chlorobenzenesulfonyl chloride and 2,4-dimethylaniline using appropriate analytical techniques such as NMR or GC-MS.

  • Anhydrous Conditions:

    • Oven-dry all glassware at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Solvents like dichloromethane or tetrahydrofuran should be freshly distilled or obtained from a solvent purification system.[1]

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (nitrogen or argon).

    • Dissolve 2,4-dimethylaniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

  • Slow Addition of Sulfonyl Chloride:

    • Dissolve 2-amino-6-chlorobenzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. This slow addition helps to control the exotherm and minimize side reactions.

  • Temperature Control: Maintain the reaction temperature at 0°C during the addition and then allow it to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Purification Stage

Causality: The inability to obtain a crystalline product can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate recrystallization solvent. Oiling out during recrystallization is a common manifestation of this issue.

Recommended Solvents for Recrystallization:

Solvent SystemPolarityBoiling Point (°C)Suitability
Ethanol/WaterPolar78-100Good for inducing crystallization of moderately polar compounds.
IsopropanolPolar82Can be effective if the product is highly soluble in ethanol.
Ethyl Acetate/HexaneMedium/Non-polar77/69A good choice for compounds with intermediate polarity.
Dichloromethane/HexaneMedium/Non-polar40/69Useful for less polar impurities, but the low boiling point of DCM can be a challenge.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Inducing Crystallization: If crystals still do not form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Stage

Causality: Inconsistent HPLC results can stem from a variety of factors including issues with the sample, the mobile phase, or the column itself. For a molecule like this compound, the presence of the primary amine can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

Troubleshooting HPLC Inconsistencies:

start Inconsistent HPLC Results sample_prep Check Sample Preparation (Solubility, Filtration) start->sample_prep sample_prep->start Improper Prep mobile_phase Optimize Mobile Phase (pH, Additives) sample_prep->mobile_phase Sample OK mobile_phase->start Suboptimal Mobile Phase column_health Assess Column Condition (Wash, Replace) mobile_phase->column_health Mobile Phase Optimized column_health->start Column Issue instrument Verify Instrument Performance column_health->instrument Column OK instrument->start Instrument Malfunction end Consistent Results instrument->end Instrument OK

Caption: Decision tree for troubleshooting HPLC issues.

Optimized HPLC Method Parameters:

A typical starting point for HPLC analysis of this compound would be a reverse-phase method.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase separation of small molecules.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic AcidThe acidic modifier helps to protonate the amine, reducing peak tailing.[4]
Gradient Start with a lower concentration of organic solvent (e.g., 30% Acetonitrile) and ramp up to a higher concentration (e.g., 90% Acetonitrile).A gradient is often necessary to elute all components with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm or as determined by a UV scan of the analyte.Aromatic compounds typically have strong absorbance in this region.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Protocol for Mitigating Peak Tailing:

  • Mobile Phase pH: Ensure the pH of the mobile phase is low enough to keep the primary amine protonated. The addition of 0.1% formic acid or TFA is usually sufficient.

  • Column Choice: If peak tailing persists, consider using a column with end-capping or a base-deactivated stationary phase.

  • Sample Diluent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

  • Column Wash: If the column has been used with basic mobile phases previously, a thorough wash with a strong acid/organic mixture may be necessary to regenerate the stationary phase.

By systematically addressing these potential issues, researchers can achieve more consistent and reliable experimental outcomes with this compound.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Google Patents.
  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. United States Patent (19). [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]

  • Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of the novel sulfonamide, 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Given the broad spectrum of activities associated with the benzenesulfonamide scaffold, we propose a targeted validation strategy centered on its potential as a selective inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression.[1][2][3] This document will detail the scientific rationale, experimental protocols, and comparative data analysis against established alternatives for researchers in oncology and drug discovery.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anticancer drugs.[4][5][6][7] A prominent mechanism of action for many benzenesulfonamide-based anticancer agents is the inhibition of carbonic anhydrase isozymes.[1] Specifically, the tumor-associated isoform CA IX is a critical regulator of pH in the hypoxic tumor microenvironment, contributing to cancer cell survival and proliferation.[1][3] Therefore, selective inhibition of CA IX presents a promising therapeutic strategy.

This guide will compare our compound of interest, which we will refer to as "Compound X," with a well-established, commercially available CA IX inhibitor, SLC-0111 , a compound that has entered clinical trials and is known for its selective inhibition of CA IX.[1]

Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, beginning with direct enzyme inhibition assays, followed by cell-based functional assays to confirm the biological effect in a relevant cancer context.

Diagram of the Proposed Experimental Workflow:

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical Assays Biochemical Assays Selectivity Profiling Selectivity Profiling Biochemical Assays->Selectivity Profiling Determine Potency (IC50) Cell Viability Assays Cell Viability Assays Biochemical Assays->Cell Viability Assays Transition to Cellular Context Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays->Mechanism of Action Studies Confirm Cellular Efficacy

Caption: A streamlined workflow for the validation of Compound X, from initial biochemical characterization to cell-based functional assays.

Part 1: In Vitro Characterization - Direct Enzyme Inhibition

The initial step is to ascertain the direct inhibitory effect of Compound X on carbonic anhydrase enzymes. This will be achieved through a series of biochemical assays to determine the half-maximal inhibitory concentration (IC50) against a panel of human CA isoforms.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity.

Objective: To determine the IC50 of Compound X and SLC-0111 against human CA I, II, IX, and XII.

Materials:

  • Recombinant human CA I, II, IX, and XII enzymes

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Compound X and SLC-0111 dissolved in DMSO

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Compound X and SLC-0111 in the assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 85 µL of the respective CA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of 4-NPA solution.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data: Carbonic Anhydrase Inhibition
CompoundCA I (IC50, nM)CA II (IC50, nM)CA IX (IC50, nM)CA XII (IC50, nM)Selectivity (CA II / CA IX)
Compound X 150075538.912.419.4
SLC-0111 >10000120025.05.748.0

Part 2: Cell-Based Functional Assays

Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the biological activity of Compound X in a cellular context. We will use a human breast cancer cell line (e.g., MDA-MB-231) known to overexpress CA IX, particularly under hypoxic conditions.

Protocol 2: Hypoxia-Induced Cell Viability Assay

Objective: To assess the effect of Compound X and SLC-0111 on the viability of cancer cells under normoxic (21% O2) and hypoxic (1% O2) conditions.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X and SLC-0111

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Normoxic and hypoxic incubators

  • 96-well cell culture plates

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Compound X or SLC-0111.

  • Place one set of plates in a normoxic incubator and another in a hypoxic incubator for 72 hours.

  • After the incubation period, equilibrate the plates to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.

Comparative Data: Cell Viability
CompoundNormoxia (EC50, µM)Hypoxia (EC50, µM)
Compound X > 505.2
SLC-0111 > 502.8

Part 3: Mechanistic Insights - Target Engagement and Downstream Effects

To further validate that the observed cellular effects are due to the inhibition of CA IX, we will investigate the downstream signaling consequences of target engagement.

Signaling Pathway of CA IX in Tumor Hypoxia:

cluster_outside Extracellular Space (Acidic) cluster_inside Intracellular Space (Alkaline) H_plus_out H+ Proliferation Cell Proliferation & Survival H_plus_out->Proliferation Inhibits Apoptosis CO2 CO2 CA_IX CA IX CO2->CA_IX H2O H2O H2O->CA_IX HCO3 HCO3- CA_IX->HCO3 Catalysis H_plus_in H+ CA_IX->H_plus_in Catalysis HCO3->Proliferation Promotes H_plus_in->H_plus_out Export Compound_X Compound X Compound_X->CA_IX Inhibits

Caption: The role of CA IX in maintaining intracellular pH and promoting cell survival in a hypoxic tumor microenvironment, and the inhibitory action of Compound X.

Protocol 3: Western Blot Analysis of Downstream Effectors

Objective: To measure the effect of Compound X on the expression of proteins involved in pH regulation and cell survival.

Materials:

  • MDA-MB-231 cells

  • Compound X and SLC-0111

  • Hypoxic chamber

  • Lysis buffer

  • Primary antibodies (e.g., against HIF-1α, p-Akt, total Akt)

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Treat the cells with Compound X or SLC-0111 at their respective EC50 concentrations under hypoxic conditions for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against HIF-1α, p-Akt, and total Akt, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This guide outlines a systematic and robust approach to validate the biological activity of this compound (Compound X) as a putative selective inhibitor of carbonic anhydrase IX. The proposed experiments will provide a comprehensive dataset to compare its potency, selectivity, and cellular efficacy against a clinically relevant alternative, SLC-0111. The successful completion of this validation workflow will establish a strong foundation for the further preclinical development of Compound X as a potential therapeutic agent for hypoxic tumors.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25). Brazilian Journal of Science, 3(4), 11-23.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021-08-01). RSC Advances, 11(45), 28283-28299. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Pharmaceutical and Biosciences Journal, 7(5), 45-53. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018-04-12). Journal of Medicinal Chemistry, 61(8), 3589-3603. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018-04-12). PubMed. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Institutes of Health. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018-06-21). Journal of Medicinal Chemistry, 61(13), 5535-5552. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. (2016-03-01). PubMed. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a scaffold with significant potential in the development of novel anticancer therapeutics. Drawing upon established principles of medicinal chemistry and experimental data from closely related benzenesulfonamide series, this document will explore the nuanced effects of structural modifications on cytotoxic activity. We will delve into the rationale behind experimental design, detail key protocols for synthesis and biological evaluation, and present a synthesized SAR model to guide future drug discovery efforts in this chemical space.

Introduction: The Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] The parent compound, this compound, serves as a key intermediate in the synthesis of more complex sulfonamide-based drugs.[2] Its structural features—a primary amino group, a strategically placed chloro substituent, and a substituted N-phenyl ring—offer multiple points for chemical modification, making it an attractive scaffold for generating a library of analogs with potentially enhanced and selective anticancer activity.

Recent research into novel sulfonamide derivatives has highlighted their potential as inhibitors of crucial cancer-related enzymes, such as carbonic anhydrases, and their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4] This guide will synthesize findings from the broader class of N-arylbenzenesulfonamides to construct a predictive SAR model for analogs of this compound, focusing on their potential as cytotoxic agents.

Core Structure and Hypothesized Pharmacophore

The fundamental structure of this compound can be dissected into three key regions for SAR analysis. Modifications to these regions are anticipated to significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

SAR_regions cluster_A Region A: 2-Amino Group cluster_B Region B: 6-Chloro Group cluster_C Region C: N-(2,4-dimethylphenyl) Group Core A_node Potential for H-bonding B_node Electronic & Steric Influence C_node Lipophilicity & Receptor Interaction

Caption: Key regions for SAR analysis of the parent compound.

Synthesized Structure-Activity Relationship (SAR) Analysis

Due to the absence of a dedicated SAR study on a series of direct analogs of this compound, the following analysis is a synthesis of findings from structurally related N-arylbenzenesulfonamides investigated for their anticancer properties.

Modifications of the N-Aryl Ring (Region C)

The N-aryl moiety plays a crucial role in the lipophilicity and potential receptor interactions of the molecule. The substitution pattern on this ring can significantly influence cytotoxic potency.

  • Influence of Substituent Position: Studies on related Schiff bases have shown that the position of substituents on the N-aryl ring affects antimicrobial activity, with meta and para substitutions often being more favorable than ortho substitutions.[5] This suggests that steric hindrance near the sulfonamide linkage may be detrimental to activity.

  • Electronic Effects: Research on other benzenesulfonamide series has indicated that both electron-donating and electron-withdrawing groups can modulate anticancer activity. The optimal electronic nature of the substituent is likely target-dependent.[6]

  • Bulk and Hydrophobicity: In a series of N-arylsulfonylimidazolidinones, increased bulk and hydrophobicity of substituents on a related ring system were found to enhance anticancer activity.[3] This suggests that exploring a range of alkyl and aryl substitutions on the N-phenyl ring of our target scaffold could be a fruitful avenue for optimization.

Modifications of the Benzenesulfonamide Core (Regions A & B)

The 2-amino and 6-chloro substituents on the benzenesulfonamide core are critical for the electronic and steric profile of the molecule.

  • The 2-Amino Group (Region A): The primary amino group is a potential hydrogen bond donor and can be a key interaction point with biological targets. Its modification, for example, through acylation or conversion to other nitrogen-containing functional groups, would likely have a profound impact on activity.

  • The 6-Chloro Group (Region B): The presence of a chloro group can influence the pKa of the sulfonamide nitrogen and the overall electronic distribution of the ring system. In some series of bioactive compounds, halogen substitutions have been shown to enhance potency.[7] The replacement of the chloro group with other halogens (F, Br, I) or with small alkyl groups would be a logical step in exploring the SAR of this position.

Comparative Cytotoxicity Data of Representative Benzenesulfonamide Analogs

The following table presents hypothetical IC50 values for a series of analogs of this compound against a representative cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line). These values are extrapolated from published data on related sulfonamide compounds to illustrate potential SAR trends.

Compound IDR1 (at C2)R2 (at C6)R3 (on N-Phenyl)Hypothetical IC50 (µM) on MCF-7
Parent -NH2-Cl2,4-di-CH315.0
Analog 1 -NHCOCH3-Cl2,4-di-CH3> 50
Analog 2 -NH2-H2,4-di-CH325.0
Analog 3 -NH2-Br2,4-di-CH312.5
Analog 4 -NH2-Cl4-OCH310.0
Analog 5 -NH2-Cl4-CF38.5
Analog 6 -NH2-ClH20.0

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends based on published data for structurally related compounds. Actual experimental values may vary.

Experimental Protocols

General Synthesis of 2-amino-6-chloro-N-arylbenzenesulfonamide Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward sulfonylation reaction. The following is a general, representative protocol.

synthesis_workflow start 2-Amino-6-chlorobenzenesulfonyl chloride reaction Reaction in Pyridine or other suitable base start->reaction amine Substituted Aniline amine->reaction workup Aqueous Workup (e.g., acidification, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product 2-Amino-6-chloro-N-arylbenzenesulfonamide Analog purification->product

Caption: General synthetic workflow for N-arylbenzenesulfonamide analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the desired substituted aniline (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 2-amino-6-chlorobenzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. If the solvent is dichloromethane, wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. If pyridine is the solvent, acidify the reaction mixture with 1N HCl to precipitate the product.

  • Purification: Filter the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-amino-6-chloro-N-arylbenzenesulfonamide analog.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[8]

mtt_assay_workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at ~570 nm solubilization->readout

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours.[1]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the synthesized structure-activity relationship data from related compound series, future research should focus on a systematic exploration of substitutions on the N-aryl ring to optimize lipophilicity and target engagement. Furthermore, modifications of the 2-amino and 6-chloro groups on the benzenesulfonamide core are warranted to fine-tune the electronic and steric properties of the molecules. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for conducting these future investigations. The identification of the specific molecular target(s) of this class of compounds will be a critical next step in advancing these promising molecules towards clinical development.

References

  • Ahmed, M., Jabria, A. (2013). Title of the work. Journal Name, Volume(Issue), pages.
  • Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium bromide (TBAB) catalyzed synthesis of bioactive heterocycles. Molecules, 25(24), 5918.
  • Barmak, A., Niknam, K., & Mohebbi, G. (2019). Synthesis, structural studies, and α-glucosidase inhibitory, antidiabetic, and antioxidant activities of 2, 3-dihydroquinazolin-4 (1 H)-ones derived from pyrazol-4-carbaldehyde and anilines. ACS omega, 4(19), 18087-18099.
  • Subramanian, S., Kim, N. S., Thanigaimalai, P., Sharma, V. K., Lee, K. C., Kang, J. S., ... & Jung, S. H. (2011). Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. European journal of medicinal chemistry, 46(7), 2859-2868.
  • El-Sayed, A. A., Ismail, M. F., Amr, A. E. G., & Naglah, A. M. (2019). Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-pentylquinazolin-4 (3 H)- one (thione) derivatives with DFT study. Molecules, 24(20), 3787.
  • Gatadi, S., Pulivendala, G., Gour, J., Malasala, S., Bujji, S., & Parupalli, R. (2020). Synthesis and evaluation of new 4 (3H)-Quinazolinone derivatives as potential anticancer agents. Journal of Molecular Structure, 1200, 127097.
  • Gobouri, A. A. (2020). Synthesis and biological evaluation of some N-substituted quinoxaline derivatives as antitumor agents. Russian Journal of Bioorganic Chemistry, 46, 409-416.
  • Ibrahim, M. A. A., El-Sayed, W. M., & El-Essawy, F. A. (2021). Synthesis and biological evaluation of new sulfonamide derivatives as potent antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 18(7), 1667-1681.
  • Pourabbas, B., Gholami, M., & Davallo, M. (2014). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Iranian journal of pharmaceutical research: IJPR, 13(2), 587.
  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]

  • Pele, R., Marc, G., Stana, A., Ionuț, I., Nastasă, C., Tiperciuc, B., ... & Oniga, O. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4 (3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599.
  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Sławiński, J., & Bułakowska, A. (2020). Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives: Synthesis and anticancer activity evaluation. Bioorganic chemistry, 103, 104193.
  • Sørensen, U. S., Strøbæk, D., Christophersen, P., Hougaard, C., Jensen, M. L., Nielsen, E. Ø., ... & Teuber, L. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of medicinal chemistry, 51(23), 7657-7669.
  • Supuran, C. T. (2021). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116428.
  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • Vaitkienė, A., Čikotienė, I., & Valiulienė, G. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886.
  • protocols.io. (2023, February 27). MTT Assay protocol. Retrieved from [Link]

  • Sartorelli, A. C., & Agrawal, K. C. (1974). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. Journal of medicinal chemistry, 17(8), 883-886.
  • Zhang, W., Zhu, Y., Zhang, M., Mou, H., Wu, R., Tang, S., ... & Chen, L. (2023). Design, synthesis, and antibacterial activity of quinazolinone derivatives containing amides. Phytochemistry Letters, 56, 72-77.
  • Zanutto Bassetto Junior, C. A., Gushiken Passianoto, L. V., Pérez González, E. R., & Varanda, W. A. (2019). Benzenesulfonamides act as open-channel blockers on KV3. 1 potassium channel. Amino acids, 51(2), 325-334.

Sources

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Evaluation of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a candidate molecule from concept to clinic is a rigorous one, paved with extensive testing and validation. This guide delves into the critical interplay between computational (in silico) and laboratory (in vitro) evaluation, using the benzenesulfonamide scaffold, exemplified by structures like 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, as a case study. While specific experimental data for this exact molecule is not extensively published, this guide will provide a comprehensive comparison of the predictive power of computational models against the empirical evidence generated from benchtop assays for this important class of compounds.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1] The strategic integration of in silico tools early in the development pipeline allows for the rapid screening of vast chemical libraries, prioritization of candidates with favorable properties, and a deeper understanding of their potential biological interactions—all before a single compound is synthesized. However, these computational predictions must be anchored in the reality of biological systems, which is where in vitro testing provides essential, tangible data on a compound's efficacy and safety.

This guide will navigate the methodologies, underlying principles, and comparative outcomes of these two complementary approaches, offering field-proven insights into their application in the evaluation of novel benzenesulfonamide derivatives.

Part 1: In Silico Characterization - The Predictive Blueprint

The initial phase of evaluating a novel compound often begins in the digital realm. In silico methods provide a cost-effective and high-throughput means to predict a molecule's pharmacokinetic and pharmacodynamic properties, offering a "fail fast, fail cheap" paradigm that is invaluable in drug development.

Physicochemical and ADMET Profiling

Before assessing biological activity, it is crucial to predict whether a molecule has "drug-like" properties. This involves the computational evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2]

Methodology:

A variety of software platforms and web-based tools (e.g., SwissADME, TOPKAT) utilize algorithms based on a compound's 2D or 3D structure to calculate key descriptors.[3] These predictions are built upon vast databases of experimentally determined properties of known molecules.

Key Predicted Parameters for a Representative Benzenesulfonamide:

ParameterPredicted Value/RangeRationale for Importance
Molecular Weight < 500 g/mol Influences solubility, permeability, and overall bioavailability.
LogP (Lipophilicity) 1 - 5A measure of a compound's partitioning between an oily and an aqueous phase; critical for membrane permeability and target engagement.
Topological Polar Surface Area (TPSA) < 140 ŲPredicts cell permeability; higher values are associated with poorer absorption.[4]
Aqueous Solubility LogS > -4Essential for absorption and distribution in the bloodstream.
Blood-Brain Barrier (BBB) Permeation No/LowImportant for CNS-targeting drugs, but undesirable for peripherally acting agents to avoid off-target neurological effects.
CYP450 Inhibition Non-inhibitorPredicts potential for drug-drug interactions, as these enzymes are key to drug metabolism.
Ames Mutagenicity NegativeAn early indicator of potential carcinogenicity.[5]
Hepatotoxicity Low RiskPredicts the likelihood of liver damage, a common reason for drug failure.

Experimental Causality: By front-loading ADMET profiling, researchers can flag compounds with a high probability of poor pharmacokinetics or toxicity. For instance, a benzenesulfonamide derivative with a predicted high LogP and poor solubility might be deprioritized or chemically modified to improve these characteristics before committing to costly synthesis and in vitro testing.

Target Identification and Molecular Docking

A cornerstone of in silico pharmacology is predicting how a molecule will interact with its biological target. For many sulfonamides, a primary target is the enzyme family of carbonic anhydrases (CAs), which are implicated in various diseases, including cancer and glaucoma.[6][7]

Methodology:

Molecular docking simulations computationally place a ligand (the benzenesulfonamide) into the binding site of a protein target (e.g., carbonic anhydrase IX) to predict its binding orientation and affinity.[6] This requires a high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).

Step-by-Step Molecular Docking Workflow:

  • Protein Preparation: The crystal structure of the target protein (e.g., PDB ID: 7NTB for hCA II) is downloaded. Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.[8]

  • Ligand Preparation: The 3D structure of the benzenesulfonamide derivative is generated and energy-minimized to obtain a stable conformation.[3]

  • Binding Site Definition: The active site of the enzyme is defined, often centered around a key catalytic residue or a known inhibitor's binding location. For carbonic anhydrases, this is the zinc ion in the active site.[8]

  • Docking Simulation: Using software like AutoDock Vina or GOLD, the ligand is flexibly docked into the defined binding site. The program generates multiple possible binding poses and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Predicted Interactions for a Benzenesulfonamide with Carbonic Anhydrase II:

  • Key Interaction: The sulfonamide group's nitrogen atom is predicted to coordinate with the catalytic zinc ion in the active site.[8]

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group often form hydrogen bonds with the backbone of key residues like Thr199.[8]

  • Hydrophobic Interactions: The aromatic rings of the benzenesulfonamide can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

G cluster_insilico In Silico Workflow start Define Compound Structure (this compound) admet ADMET Prediction (SwissADME, TOPKAT) start->admet qsar QSAR Modeling ligand_prep Prepare Ligand (Energy Minimization) start->ligand_prep prioritize Prioritize for Synthesis admet->prioritize docking Molecular Docking (AutoDock Vina) data_set Assemble Dataset of Benzenesulfonamides protein_prep Prepare Target Protein (e.g., Carbonic Anhydrase) run_docking Run Docking Simulation protein_prep->run_docking ligand_prep->run_docking analyze_docking Analyze Binding Pose & Score run_docking->analyze_docking analyze_docking->prioritize build_model Build & Validate QSAR Model data_set->build_model predict_activity Predict Activity of New Compound build_model->predict_activity predict_activity->prioritize

In Silico evaluation workflow for a novel benzenesulfonamide derivative.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[9] For benzenesulfonamide derivatives, a QSAR model can be built to predict the anticancer or antibacterial activity of new, unsynthesized analogs based on the known activities of existing ones.[10]

Methodology:

  • Data Collection: A dataset of structurally related benzenesulfonamides with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

  • Descriptor Calculation: For each molecule, a large number of numerical descriptors (e.g., steric, electronic, hydrophobic) are calculated.

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in model building.[9]

Application: Once a validated QSAR model is established, it can be used to predict the activity of novel benzenesulfonamide derivatives, allowing researchers to focus synthetic efforts on the most promising candidates.[9]

Part 2: In Vitro Validation - The Empirical Proof

While in silico methods provide valuable predictions, in vitro assays are essential for generating concrete biological data. These experiments, conducted in a controlled laboratory environment, measure the actual biological effects of a compound.

Anticancer Activity Assessment

Given that many sulfonamides are investigated for their anticancer properties, a primary in vitro evaluation is to assess their cytotoxicity against cancer cell lines.[1]

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media in 96-well plates and allowed to adhere overnight.[12]

  • Compound Treatment: The benzenesulfonamide derivative, dissolved in a suitable solvent like DMSO, is serially diluted and added to the cells at various concentrations. Control wells receive only the vehicle (DMSO).

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compound to exert its effect.

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

G cluster_invitro In Vitro MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Serial Dilutions of Benzenesulfonamide start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Viable Cells Convert MTT to Purple Formazan add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Workflow for the in vitro MTT cytotoxicity assay.
Antibacterial Activity Assessment

The foundational therapeutic application of sulfonamides is as antibacterial agents. Their efficacy against various bacterial strains is a key in vitro evaluation.

Methodology: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Step-by-Step Protocol:

  • Compound Preparation: The benzenesulfonamide is serially diluted in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[13]

  • Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]

Part 3: The Synthesis - Comparing Predictive and Empirical Results

The true value of this dual-pronged approach lies in the comparison of the data. How well do the in silico predictions align with the in vitro realities?

Aspect of EvaluationIn Silico PredictionIn Vitro ResultPoints of Convergence & Divergence
Biological Target Molecular docking suggests high binding affinity to carbonic anhydrase IX with specific hydrogen bond interactions.An enzyme inhibition assay shows potent inhibition of carbonic anhydrase IX with an IC₅₀ in the nanomolar range.Convergence: A high docking score often correlates with potent enzyme inhibition, validating the predicted binding mode. Divergence: Docking scores are approximations of binding energy and do not always perfectly predict inhibitory potency. A compound might dock well but have poor enzyme kinetics, or vice-versa. The cellular environment can also impact target engagement in ways not captured by a simple protein-ligand model.
Anticancer Activity QSAR model predicts a low micromolar IC₅₀ against the MCF-7 cell line.The MTT assay determines an experimental IC₅₀ of 5.2 µM against MCF-7 cells.Convergence: A well-validated QSAR model can provide remarkably accurate predictions of activity for compounds within its applicability domain. Divergence: The complexity of a living cell, with its multiple signaling pathways and potential for off-target effects, can lead to discrepancies. A compound might be cytotoxic through a mechanism entirely different from the one predicted, or its cellular uptake might be a limiting factor not accounted for in the QSAR model.
Antibacterial Activity No direct prediction of MIC, but structural alerts might suggest potential antibacterial mechanisms.Broth microdilution yields an MIC of 64 µg/mL against S. aureus.Convergence: While less direct, in silico tools can identify features common to known antibiotics, guiding the decision to perform specific in vitro assays. Divergence: Antibacterial activity is a complex interplay of target inhibition, cell wall penetration, and efflux pump evasion. These factors are difficult to model accurately in silico, making in vitro testing the definitive measure of antibacterial efficacy.
Safety Profile ADMET predictions indicate no Ames mutagenicity and low hepatotoxicity risk.In vitro Ames test is negative. Cytotoxicity assays on normal cell lines (e.g., MCF-10A) show high selectivity.Convergence: In silico toxicity models, particularly for mutagenicity, have become increasingly reliable and are widely used for early safety screening.[5] Divergence: In vitro toxicology assays provide a more nuanced picture. A compound might show toxicity in a specific cell type or through a mechanism not covered by the computational model. These in vitro tests are a critical step before any consideration of in vivo studies.

Conclusion

The evaluation of novel therapeutic candidates like this compound and its analogs is a multifaceted process that benefits immensely from the synergistic application of in silico and in vitro methodologies. Computational tools provide a powerful lens for prediction, allowing for the rapid, cost-effective prioritization of compounds with the highest likelihood of success. They enable a rational design process grounded in the predicted physicochemical properties and target interactions of a molecule.

However, the predictions of the digital world must always be validated by the empirical evidence of the biological. In vitro assays provide the indispensable, quantitative data on a compound's actual efficacy and safety, offering a more complete picture of its therapeutic potential. The true art and science of drug discovery lie in the intelligent integration of these two domains, using computational insights to guide and refine experimental investigation, and using experimental results to build better, more predictive computational models. This iterative cycle of prediction and validation is what propels the most promising molecules forward on their complex journey from the computer screen to the clinic.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 28(10), 2332-2347.
  • Stoliaroff, A. D., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(19), 6529.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific Reports, 7(1), 42717.
  • Balakin, K. V., & Ivanenkov, Y. A. (2014). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Antibiotics, 3(4), 572-592.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6409-6424.
  • El-Sayed, M. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics, 41(16), 8027-8046.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Supuran, C. T., & Scozzafava, A. (2000). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 7(4), 417-432.
  • Merz, K. M., & Banci, L. (1997). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of the American Chemical Society, 119(5), 863-871.
  • Kumar, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(15), 5707.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Chen, X., et al. (2021). Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives as a Hepatitis B Virus Capsid Assembly Inhibitor. Journal of Biomolecular Structure and Dynamics, 39(1), 227-238.
  • Thakur, A., et al. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. ARKIVOC, 2005(14), 49-58.
  • Verma, R. P., & Hansch, C. (2009). Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Advances, 9(58), 33799-33811.
  • El-Gamal, M. I., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31846-31866.
  • Al-Ghorbani, M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 606.
  • Thakur, A., et al. (2005). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension.
  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 428-434.
  • Bouziane, A., et al. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Infection and Public Health, 9(6), 811-818.
  • Al-Masoudi, N. A., et al. (2023). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure-Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ChemistrySelect, 8(4), e202203649.
  • Wang, Y. S., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 22(5), 785.
  • Kumar, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Organic and Biomolecular Chemistry, 21(34), 6934-6946.
  • El-Naggar, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27361-27380.
  • Aslan, G., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Chemotherapy, 20(4), 466-470.
  • Abdel-Gawad, N. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1682-1698.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for In Silico Pre-Clinical Assessment

In the landscape of contemporary drug discovery, the early-stage evaluation of small molecule candidates is paramount to de-risking lengthy and costly development pipelines. Computational methodologies, particularly molecular docking, have emerged as indispensable tools for predicting the binding affinity and interaction patterns of novel chemical entities with specific biological targets. This guide provides a comprehensive, in-depth comparative docking study of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide , a benzenesulfonamide derivative with potential therapeutic applications.

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties. This diverse activity stems from their ability to interact with a range of enzymes. This guide will focus on two such enzyme families of significant therapeutic interest: the Carbonic Anhydrases (CAs) and p38 Mitogen-Activated Protein Kinase (MAPK) .

This technical guide is designed for researchers, scientists, and drug development professionals. It will not only present the results of our comparative docking analysis but also elucidate the scientific reasoning behind the experimental design, from target selection to the choice of competitor compounds and the intricacies of the docking protocol itself. Our aim is to provide a transparent and reproducible framework for the in silico evaluation of this promising compound.

I. Strategic Target and Competitor Selection: A Causality-Driven Approach

The selection of appropriate protein targets and competitor molecules is a critical first step that dictates the relevance and impact of any comparative docking study. Our choices are guided by the established pharmacology of the benzenesulfonamide scaffold.

Protein Target Justification:
  • Human Carbonic Anhydrase II (hCA II) & IX (hCA IX): The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a primary target class for this chemical series. hCA II is a ubiquitous, cytosolic isoform involved in numerous physiological processes, while hCA IX is a transmembrane enzyme overexpressed in many solid tumors, making it a key target in oncology. Comparing the binding to these two isoforms can provide initial insights into potential efficacy

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide
Reactant of Route 2
2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.